molecular formula C21H26O5 B15572062 Kadsurenin C

Kadsurenin C

Katalognummer: B15572062
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: YYEUHNBQISBESB-LOPMHCFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Kadsurenin C has been reported in Nectandra amazonum and Piper kadsura with data available.
structure in first source

Eigenschaften

Molekularformel

C21H26O5

Molekulargewicht

358.4 g/mol

IUPAC-Name

(1S,5S,6R,7R,8S)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C21H26O5/c1-6-7-14-11-21(26-5)12(2)17(18(19(14)22)20(21)23)13-8-9-15(24-3)16(10-13)25-4/h6,8-12,17-18,20,23H,1,7H2,2-5H3/t12-,17+,18-,20+,21-/m1/s1

InChI-Schlüssel

YYEUHNBQISBESB-LOPMHCFQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Kadsurenin C: A Bicyclo[3.2.1]octanoid Neolignan from Piper kadsura with Potent Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Summary: This document provides a comprehensive overview of the discovery, natural source, chemical properties, and biological activity of Kadsurenin C, a bicyclo[3.2.1]octanoid neolignan. Detailed experimental protocols for its isolation and relevant biological assays are presented, alongside a summary of its key quantitative data. Special emphasis is placed on its potent antagonism of the Platelet-Activating Factor (PAF), a key mediator in inflammatory processes.

Discovery and Natural Source

This compound was first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1] This discovery was detailed in a 2003 publication by Ren-Wang Jiang and colleagues in the Journal of Molecular Structure.[2][3] Piper kadsura has a history of use in traditional Chinese medicine for treating conditions such as rheumatic arthritis and asthma.[4] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, particularly neolignans, which exhibit a range of biological activities including anti-inflammatory, antioxidant, and neuroprotective properties.[1][4]

Chemical Structure and Properties

This compound is classified as a bicyclo[3.2.1]octanoid neolignan. Its chemical structure was elucidated through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₅[5]
Molecular Weight358.43 g/mol [5]
CAS Number145722-88-9MedChemExpress

Table 2: 13C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (δ) in ppm
Data not available in the searched resourcesData not available in the searched resources

Table 3: 1H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz
Data not available in the searched resourcesData not available in the searched resources

Biological Activity: Platelet-Activating Factor (PAF) Antagonism

The most significant reported biological activity of this compound is its potent antagonism of the Platelet-Activating Factor (PAF).[1] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting the binding of PAF to its receptor, this compound can mitigate these inflammatory responses.

Table 4: In Vitro Biological Activity of this compound

AssayTargetResult (IC₅₀)Reference
PAF AntagonismPlatelet-Activating Factor Receptor5.1 μM[1]

Experimental Protocols

Isolation of this compound from Piper kadsura

The following is a generalized protocol based on common phytochemical isolation techniques for neolignans from Piper species. The specific details from the original publication by Jiang et al. (2003) were not fully accessible.

Diagram 1: General Workflow for Isolation of this compound

G Start Dried aerial parts of Piper kadsura Extraction Methanol (B129727) Extraction Start->Extraction Partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) Extraction->Partition Chromatography1 Column Chromatography on Silica (B1680970) Gel Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, Preparative HPLC) Chromatography1->Chromatography2 Isolation Isolation of this compound Chromatography2->Isolation

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Piper kadsura are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain neolignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound, as identified by TLC, are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Platelet-Activating Factor (PAF) Antagonist Assay

The following is a representative protocol for assessing the PAF antagonistic activity, based on the inhibition of PAF-induced platelet aggregation.

Diagram 2: Signaling Pathway of PAF-induced Platelet Aggregation

G PAF PAF PAFR PAF Receptor PAF->PAFR Binds to G_protein Gq Protein Activation PAFR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation KadsureninC This compound KadsureninC->PAFR Inhibits

Caption: this compound inhibits PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and anticoagulated. PRP is obtained by centrifugation of the whole blood.

  • Platelet Aggregation Assay: Platelet aggregation is monitored using a platelet aggregometer.

  • Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.

  • Platelet aggregation is then induced by the addition of a submaximal concentration of PAF.

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • The inhibitory effect of this compound is calculated as the percentage reduction in PAF-induced aggregation compared to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of this compound on cells, a standard MTT assay can be performed.

Diagram 3: Workflow of the MTT Cytotoxicity Assay

G Start Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 Add_MTT Add MTT solution to each well Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours Add_MTT->Incubation2 Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubation2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Future Perspectives

This compound, with its demonstrated potent PAF antagonistic activity, represents a promising lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models of inflammatory diseases, and investigate its potential for treating conditions where PAF plays a significant pathological role. Structure-activity relationship studies could also be undertaken to optimize its potency and pharmacokinetic properties.

References

The Kadsurenin C Biosynthetic Pathway in Piper Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin C, a dibenzocyclooctadiene lignan (B3055560) found in Piper species, particularly Piper kadsura, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway in Piper species is yet to be fully elucidated, this document synthesizes information from related lignan biosynthesis studies in other plant genera, such as Schisandra and Kadsura, to propose a putative pathway. This guide includes detailed descriptions of the proposed enzymatic steps, key intermediates, and regulatory enzymes. Furthermore, it presents relevant quantitative data, detailed experimental protocols for the analysis of dibenzocyclooctadiene lignans (B1203133), and visualizations of the biosynthetic pathway and experimental workflows to aid researchers in this field.

Introduction to this compound and Dibenzocyclooctadiene Lignans

Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Dibenzocyclooctadiene lignans, characterized by a central eight-membered ring, are a significant subgroup known for a wide range of biological activities.[1][2] this compound is a specific dibenzocyclooctadiene lignan isolated from Piper kadsura and is noted for its significant platelet-activating factor (PAF) antagonistic activity.[3] The complex stereochemistry and decorated structure of this compound make its biosynthesis a subject of scientific interest for potential biotechnological production.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, leading to the formation of monolignols, which then undergo a series of enzymatic reactions to form the complex dibenzocyclooctadiene scaffold. The pathway can be broadly divided into three stages:

  • Phenylpropanoid Pathway: The synthesis of coniferyl alcohol from phenylalanine.

  • Early Lignan Biosynthesis: The dimerization of coniferyl alcohol and subsequent conversions to form the key intermediate, matairesinol (B191791).

  • Late-Stage Biosynthesis (Putative): The proposed steps from matairesinol to this compound, including the formation of the dibenzocyclooctadiene ring and subsequent decorative modifications.

From Phenylalanine to Coniferyl Alcohol

This initial stage is a well-established pathway in vascular plants. Phenylalanine is converted to coniferyl alcohol through the action of several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and others.[4]

Formation of Matairesinol

The formation of the lignan backbone begins with the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by dirigent proteins (DIRs), which control the stereochemistry of the resulting product, and laccases or peroxidases that catalyze the oxidation.[5][6][7] The pathway to matairesinol is as follows:

  • Pinoresinol: Two molecules of coniferyl alcohol are coupled to form pinoresinol.

  • Lariciresinol: Pinoresinol is reduced by pinoresinol-lariciresinol reductase (PLR).

  • Secoisolariciresinol (B192356): Lariciresinol is further reduced by the same PLR enzyme.

  • Matairesinol: Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol.[8]

Early_Lignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Early Lignan Biosynthesis Phenylalanine Phenylalanine Coniferyl_Alcohol Coniferyl_Alcohol Phenylalanine->Coniferyl_Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase, Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH

Diagram 1: The early stages of lignan biosynthesis leading to matairesinol.

Putative Pathway from Matairesinol to this compound

The enzymatic steps transforming matairesinol into this compound in Piper species have not been experimentally verified. However, based on the structure of this compound and research on the biosynthesis of other dibenzocyclooctadiene lignans in plants like Schisandra chinensis, a hypothetical pathway can be proposed.[1][8] This likely involves intramolecular oxidative coupling to form the eight-membered ring, followed by a series of modifications.

Key enzymatic transformations likely include:

  • Oxidative Coupling: An intramolecular C-C bond formation between the two aromatic rings of a matairesinol-like precursor to form the dibenzocyclooctadiene scaffold. This is a critical and likely enzyme-catalyzed step, possibly involving a cytochrome P450 monooxygenase.

  • Methylenedioxy Bridge Formation: A hallmark of many Piper compounds, the methylenedioxy bridge in this compound is likely formed by a cytochrome P450 enzyme, possibly belonging to the CYP719 or CYP81Q family. These enzymes are known to catalyze such reactions in the biosynthesis of other lignans and alkaloids.[9][10][11][12]

  • Hydroxylation, Methylation, and other modifications: Additional enzymatic steps are required to add the specific hydroxyl and methoxy (B1213986) groups and other decorations present on the this compound molecule.

Putative_Kadsurenin_C_Biosynthesis Matairesinol Matairesinol Intermediate_1 Dibenzocyclooctadiene Scaffold Matairesinol->Intermediate_1 Cytochrome P450? (Oxidative Coupling) Intermediate_2 Modified Scaffold Intermediate_1->Intermediate_2 CYP719/CYP81Q? (Methylenedioxy Bridge Formation) Kadsurenin_C Kadsurenin_C Intermediate_2->Kadsurenin_C Hydroxylases, Methyltransferases, etc.

Diagram 2: A putative biosynthetic pathway from matairesinol to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations in Piper species, are scarce in the current literature. However, some related data on dibenzocyclooctadiene lignans and their precursors in other species, as well as the biological activity of this compound, are available.

Compound/Enzyme Parameter Value Source Species/System Citation
This compoundIC50 (PAF antagonism)5.1 x 10-6 mol/LRabbit Platelets[3]
SchisandrinConcentration52.96 - 65.62 mg/100g DWSchisandra chinensis cultures[13]
Gomisin AConcentration25.93 - 34.36 mg/100g DWSchisandra chinensis cultures[13]
DeoxyschisandrinConcentration30.27 - 43.65 mg/100g DWSchisandra chinensis cultures[13]

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are generalized and adaptable methods for the extraction, isolation, and analysis of dibenzocyclooctadiene lignans from plant material.

Extraction of Lignans from Piper Species
  • Sample Preparation: Air-dry the plant material (e.g., stems or leaves of Piper kadsura) and grind it into a fine powder.

  • Extraction:

  • Solvent Partitioning:

Isolation of Dibenzocyclooctadiene Lignans
  • Column Chromatography:

    • Subject the desired fraction (e.g., the dichloromethane or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the compounds.[15]

  • Preparative HPLC:

    • Further purify the fractions containing the target lignans using preparative reversed-phase high-performance liquid chromatography (prep-RPLC) on a C18 column with a mobile phase of methanol and water.[16][17]

    • For compounds that are difficult to separate by RPLC, preparative supercritical fluid chromatography (prep-SFC) can be employed as an orthogonal separation technique.[16]

Quantitative Analysis by HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector (FLD) and a C18 reversed-phase column.[17]

  • Mobile Phase: A gradient elution with methanol and water is commonly used.[17]

  • Detection:

    • UV detection can be set at a wavelength where lignans show strong absorbance (e.g., 254 nm).

    • Fluorescence detection, if applicable to the specific lignan, can offer higher sensitivity. For some dibenzocyclooctadiene lignans, an excitation wavelength of 254 nm and an emission wavelength of 330 nm have been used.[17]

  • Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete structure and stereochemistry.[18][19]

Experimental_Workflow Plant_Material Piper Species Plant Material (e.g., stems, leaves) Grinding Drying and Grinding Plant_Material->Grinding Extraction Extraction (e.g., Methanol/Ethanol) Grinding->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Isolation Isolation (Column Chromatography, Prep-HPLC) Fractionation->Isolation Analysis Analysis Isolation->Analysis Quantification Quantification (HPLC-UV/FLD) Analysis->Quantification Structure Structural Elucidation (NMR, MS) Analysis->Structure

Diagram 3: A general experimental workflow for the isolation and analysis of this compound.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Piper species remains an intriguing area of research. While the early stages of lignan biosynthesis are well-understood, the specific enzymes responsible for the formation of the dibenzocyclooctadiene ring and the subsequent tailoring reactions leading to this compound are yet to be identified and characterized. Future research efforts should focus on:

  • Transcriptome and Genome Analysis: Sequencing the transcriptome and/or genome of Piper kadsura to identify candidate genes encoding cytochrome P450 enzymes, methyltransferases, and other enzymes that may be involved in the late stages of the pathway.

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the biosynthesis of this compound.

  • Metabolite Profiling: Detailed metabolomic studies of Piper kadsura to identify other potential intermediates in the pathway.

A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of the Piper genus but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this pharmacologically promising lignan.

References

Kadsurenin C: A Technical Guide to its Biological Activity as a Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin C, a neolignan isolated from Piper kadsura, has emerged as a significant natural compound with potent biological activity. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Biological Activity: Platelet-Activating Factor (PAF) Antagonism

The principal biological activity of this compound is its ability to act as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory and pro-aggregatory effects.

Quantitative Data Summary

The inhibitory potency of this compound against PAF-induced biological responses has been quantified in various in vitro studies. The following table summarizes the key quantitative data available for this compound and a closely related compound, Kadsurenone, for comparative context.

CompoundAssaySystemParameterValueReference
This compound PAF-induced rabbit platelet aggregationIn vitroIC505.1 x 10⁻⁶ mol/L[1]
KadsurenonePAF receptor binding (washed rabbit platelets)In vitroKi2.0 x 10⁻¹² mol/L[2]
KadsurenonePAF-induced rabbit platelet aggregationIn vitroIC502.6 µmol/L[2]

IC50: Half-maximal inhibitory concentration. The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Ki: Inhibition constant. The dissociation constant of the enzyme-inhibitor complex.

Signaling Pathway of PAF Receptor and Inhibition by this compound

Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This binding event triggers a cascade of intracellular signaling events.

Upon activation, the PAF receptor couples to Gq and Gi proteins.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in mediating many of PAF's cellular effects, including platelet aggregation and degranulation.

  • Gi Pathway: The Gi protein pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels can further contribute to platelet activation.

This compound, as a competitive antagonist, binds to the PAF receptor, preventing PAF from binding and thereby inhibiting the activation of these downstream signaling pathways.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAF_Receptor PAF Receptor (GPCR) PAF->PAF_Receptor Binds Kadsurenin_C This compound Kadsurenin_C->PAF_Receptor Inhibits Gq Gq PAF_Receptor->Gq Activates Gi Gi PAF_Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_release->Platelet_Activation PKC->Platelet_Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Platelet_Activation Inhibits (negative regulation)

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the PAF antagonist activity of this compound: In Vitro Platelet Aggregation Assay using Rabbit Platelets .

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound on PAF-induced aggregation of washed rabbit platelets.

Materials:
  • This compound

  • Platelet-Activating Factor (PAF C16)

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Prostacyclin (PGI2)

  • Acid-Citrate-Dextrose (ACD) solution

  • Tyrode's buffer (pH 7.4) containing 0.25% BSA

  • Male New Zealand White rabbits

  • Platelet aggregometer

  • Centrifuge

Procedure:

1. Preparation of Washed Rabbit Platelets:

a. Euthanize a male New Zealand White rabbit and collect blood via cardiac puncture into a syringe containing 1/6 volume of ACD solution.

b. Centrifuge the blood at 180 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

c. To the PRP, add PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation during subsequent steps.

d. Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

e. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer (pH 6.5) containing 0.25% BSA and apyrase (2 units/mL).

f. Centrifuge the platelet suspension again at 800 x g for 10 minutes.

g. Resuspend the final platelet pellet in Tyrode's buffer (pH 7.4) containing 0.25% BSA.

h. Adjust the platelet count to 3 x 10⁸ platelets/mL using a cell counter.

2. Platelet Aggregation Assay:

a. Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with constant stirring (e.g., 900 rpm).

b. Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.1%).

c. Add a specific volume of the this compound dilution (or vehicle control) to the platelet suspension and incubate for a predetermined time (e.g., 2 minutes).

d. Initiate platelet aggregation by adding a submaximal concentration of PAF (a concentration that induces approximately 80% of the maximal aggregation, determined from a prior dose-response curve).

e. Record the change in light transmittance for a set period (e.g., 5 minutes) using the aggregometer. The increase in light transmittance is proportional to the extent of platelet aggregation.

3. Data Analysis:

a. The maximum aggregation response in the presence of different concentrations of this compound is measured.

b. The percentage inhibition of PAF-induced aggregation is calculated for each concentration of this compound relative to the vehicle control.

c. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent natural antagonist of the Platelet-Activating Factor receptor. Its ability to inhibit PAF-induced platelet aggregation, as demonstrated by its low micromolar IC50 value, highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-thrombotic agents. The detailed experimental protocols and the understanding of its mechanism of action at the level of the PAF signaling pathway provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on its in vivo efficacy, selectivity against other receptors, and its pharmacokinetic and pharmacodynamic profiles.

References

Kadsurenin C: A Technical Guide to its Mechanism of Action as a PAF Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Kadsurenin C as a potent and specific Platelet-Activating Factor (PAF) antagonist. This compound, a neolignan isolated from Piper futokadsura, has demonstrated significant promise in the modulation of PAF-mediated inflammatory and physiological processes. This document outlines the quantitative data supporting its antagonist activity, details the general experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

This compound's efficacy as a PAF receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) from published studies.

ParameterValueSpeciesAssay SystemReference
Ki 2.0 x 10⁻¹² MRabbitWashed Platelet PAF Receptor Binding[1]
IC50 2.6 µMRabbitPAF-induced Platelet Aggregation[1]
IC50 0.8 ± 0.4 µMHumanPAF-induced Washed Platelet Aggregation[2]
IC50 ~10 µg/mL (~26 µM)RabbitPAF (2 ng/mL)-induced Washed Platelet Aggregation[3]

Mechanism of Action: PAF Receptor Antagonism

Platelet-Activating Factor is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq protein subunit, leading to the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5][6] These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and allergic reactions.[8]

This compound functions as a competitive antagonist at the PAF receptor.[9] By binding to the receptor, it prevents PAF from initiating the downstream signaling cascade, thereby inhibiting PAF-induced physiological and pathological responses.[10]

Signaling Pathway of PAF and the Intervention Point of this compound

The following diagram illustrates the PAF signaling pathway and highlights the inhibitory action of this compound.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds Kadsurenin_C This compound Kadsurenin_C->PAFR Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation) Ca_release->Response PKC->Response Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening: High-Throughput PAF Receptor Binding Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assay Secondary Functional Assay: PAF-induced Platelet Aggregation Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection Lead_Selection->Secondary_Assay Further Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies Promising Leads End End: Preclinical Candidate In_Vivo_Studies->End

References

Kadsurenin C and its Effects on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Kadsurenin C is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential cellular signaling effects of this compound by examining a closely related and well-studied analogue, Kadsurenone , and other bioactive lignans (B1203133) isolated from the Kadsura genus and the broader Schisandraceae family. The information presented here is intended to serve as a foundational resource to guide future research on this compound.

Introduction to this compound and Related Lignans

This compound is a lignan (B3055560), a class of polyphenolic compounds found in plants of the Kadsura genus (Schisandraceae family). Lignans from this genus are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. Due to the structural similarity with other bioactive lignans, it is hypothesized that this compound may exert its effects through similar cellular signaling pathways. This guide will focus on the known mechanisms of Kadsurenone, a potent Platelet-Activating Factor (PAF) receptor antagonist, and Schisandrin (B1198587) C, an inhibitor of the NF-κB and MAPK signaling pathways, as primary models for understanding the potential bioactivity of this compound.

The Platelet-Activating Factor (PAF) Receptor Signaling Pathway: A Probable Target for this compound

Kadsurenone has been identified as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Antagonism of the PAF receptor is a key mechanism for mitigating these effects.

The binding of PAF to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Responses: Inflammation, Aggregation, Degranulation PKC->Cellular_Response Ca_release->Cellular_Response Kadsurenin_C This compound (Hypothesized) Kadsurenin_C->PAFR Antagonizes (Hypothesized)

Figure 1: Hypothesized PAF Receptor Antagonism by this compound.
Quantitative Data for Kadsurenone

The following table summarizes the reported quantitative data for the PAF receptor antagonist activity of Kadsurenone. These values provide a benchmark for the potential potency of this compound.

CompoundParameterValueSystemReference
KadsurenoneKi2 x 10-12 MWashed rabbit platelets[1]
KadsurenoneIC502.6 µMRabbit platelet aggregation induced by PAF[1]
Experimental Protocol: PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the PAF receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the PAF receptor.

Materials:

  • Washed rabbit platelet membranes (source of PAF receptors)

  • [3H]-PAF (radioligand)

  • Test compound (this compound)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Isolate platelet membranes from rabbit blood by differential centrifugation.

  • Assay Setup: In a microtiter plate, combine the platelet membrane preparation, a fixed concentration of [3H]-PAF, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound [3H]-PAF.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]-PAF binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF). The Ki value can then be calculated using the Cheng-Prusoff equation.

PAF_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Platelet Membranes, [³H]-PAF, Test Compound Start->Prepare_Reagents Incubation Incubate: Membranes + [³H]-PAF + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC₅₀ and Ki Counting->Analysis End End Analysis->End

Figure 2: Workflow for a PAF Receptor Binding Assay.

Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and MAPK

Schisandrin C, another lignan from the Schisandraceae family, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound could also modulate these pathways.

The NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination & Kadsurenin_C This compound (Hypothesized) Kadsurenin_C->IKK_complex Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Figure 3: Hypothesized Inhibition of the NF-κB Pathway by this compound.
The MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating processes such as inflammation, cell proliferation, and apoptosis. Inhibition of MAPK phosphorylation can suppress the inflammatory response.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Kadsurenin_C This compound (Hypothesized) Kadsurenin_C->MAPK Inhibits Phosphorylation (Hypothesized)

Figure 4: Hypothesized Inhibition of the MAPK Pathway by this compound.
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways

Objective: To determine if a test compound (e.g., this compound) inhibits the activation of the MAPK and NF-κB signaling pathways in response to an inflammatory stimulus.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compound (this compound)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with LPS.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p38, IκBα).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Conclusion and Future Directions

While direct experimental evidence for the cellular signaling effects of this compound is currently lacking, the known activities of its close structural analogue, Kadsurenone, and other related lignans provide a strong foundation for future research. The antagonism of the Platelet-Activating Factor receptor represents a highly plausible mechanism of action for this compound, with significant therapeutic potential in inflammatory and thrombotic diseases. Furthermore, the inhibition of the NF-κB and MAPK pathways, as demonstrated by Schisandrin C, offers additional avenues for its potential anti-inflammatory effects.

Future research should focus on:

  • Isolating and characterizing this compound to confirm its structure.

  • Performing PAF receptor binding assays to determine its affinity and antagonist properties.

  • Investigating its effects on the NF-κB and MAPK signaling pathways in relevant cell models.

  • Conducting in vivo studies to evaluate its efficacy in models of inflammation and other relevant diseases.

This guide provides a comprehensive theoretical framework and practical experimental approaches to facilitate the exploration of this compound's therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kadsurenin C and other bioactive neolignans isolated from the plant Piper kadsura. This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for ongoing research and drug development. Piper kadsura is a plant used in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis, and its neolignans have demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3]

Quantitative Bioactivity Data

The neolignans isolated from Piper kadsura exhibit a range of biological activities, primarily as anti-inflammatory and neuroprotective agents. The following tables summarize the key quantitative data for this compound and other notable related compounds.

Table 1: Platelet-Activating Factor (PAF) Antagonistic Activity of this compound

CompoundBiological ActivityIC50 Value (mol/L)Reference
This compoundPAF Antagonism5.1 x 10-6[1]

Table 2: Anti-inflammatory and Neuroprotective Activities of Neolignans from Piper kadsura

CompoundBiological ActivityAssayIC50 Value (µM)Reference
Piperkadsin AInhibition of ROS ProductionPMA-induced ROS in human polymorphonuclear neutrophils4.3[4]
Piperkadsin BInhibition of ROS ProductionPMA-induced ROS in human polymorphonuclear neutrophils12.2[4]
Piperkadsin C Inhibition of NO Production LPS-activated BV-2 microglia 14.6 [1][5]
FutoquinolInhibition of NO ProductionLPS-activated BV-2 microglia16.8[1][5]
KadsurenonePAF-induced platelet aggregationRabbit platelets2.4 - 24[2]
GalgravinInhibition of NO ProductionLPS-activated RAW 264.7 macrophages33.4[2]
WallichinineInhibition of NO ProductionLPS-activated BV-2 microglia45.6[2]

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and bioactivity assessment of neolignans from Piper kadsura, based on published literature.

Isolation and Purification of Neolignans

This protocol outlines a typical bioassay-guided fractionation process for isolating neolignans from the aerial parts or stems of Piper kadsura.

1. Plant Material and Extraction:

  • Dried and powdered aerial parts or stems of Piper kadsura are extracted with methanol (B129727) (MeOH) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude methanol extract.

2. Solvent Partitioning:

  • The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

3. Chromatographic Separation:

  • The active fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as EtOAc or acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions showing similar TLC profiles are combined.

4. Further Purification:

  • The combined fractions are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 or by using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation:

  • The structures of the isolated pure compounds are determined by spectroscopic methods, including:

    • 1D NMR: ¹H NMR and ¹³C NMR

    • 2D NMR: COSY, HSQC, and HMBC

    • Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and formula.

    • Optical Rotation: To determine the stereochemistry.

A visual representation of this workflow is provided below.

G General Workflow for Neolignan Isolation plant Dried Piper kadsura Plant Material extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partition silica Silica Gel Column Chromatography partition->silica fractions Bioactive Fractions silica->fractions purification Further Purification (Sephadex LH-20, Prep-HPLC) fractions->purification pure_compounds Isolated Pure Neolignans purification->pure_compounds elucidation Structure Elucidation (NMR, MS) pure_compounds->elucidation

General Workflow for Neolignan Isolation
Nitric Oxide (NO) Production Inhibition Assay

This assay is commonly used to evaluate the anti-inflammatory activity of the isolated compounds.

1. Cell Culture:

  • Murine microglial cells (BV-2) or macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

  • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

3. Nitrite (B80452) Quantification:

  • After a 24-hour incubation period, the production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Calculation of IC50:

  • The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways

This compound and the Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound has been identified as a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in various inflammatory responses. The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[5][6] As an antagonist, this compound likely competitively binds to the PAFR, preventing PAF from binding and subsequently inhibiting the downstream signaling pathways.

The diagram below illustrates the PAF receptor signaling cascade and the putative point of inhibition by this compound.

G PAF Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activation KadsureninC This compound KadsureninC->PAFR Antagonism G_protein Gq Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK Inflammation Inflammatory Response (e.g., Platelet Aggregation) MAPK->Inflammation

PAF Receptor Signaling and this compound Inhibition
Anti-inflammatory and Neuroprotective Signaling Pathways

Neolignans from Piper kadsura, such as piperkadsin C, exhibit anti-inflammatory and neuroprotective effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[4][5] This suggests that these compounds may modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by inflammatory stimuli like LPS.

The following diagram provides a simplified overview of a potential mechanism of action for the anti-inflammatory effects of these neolignans.

G Potential Anti-inflammatory Mechanism of Piper kadsura Neolignans cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Neolignans Piper kadsura Neolignans (e.g., Piperkadsin C) Neolignans->MAPK Inhibition Neolignans->IKK Inhibition Gene_expression Gene Expression NFkB_nuc->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 NO NO Production iNOS->NO ROS ROS Production COX2->ROS

Potential Anti-inflammatory Mechanism of Piper kadsura Neolignans

This guide serves as a foundational resource for understanding the therapeutic potential of this compound and related neolignans from Piper kadsura. Further research into the precise molecular targets and mechanisms of action will be crucial for the development of novel therapeutics based on these natural products.

References

Methodological & Application

Application Notes and Protocols for the Preparative Separation of Kadsurenin C using RPLC and SFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kadsurenin C

This compound is a bioactive lignan (B3055560) isolated from the stems of Piper kadsura. Lignans (B1203133) are a class of polyphenols that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. This compound, in particular, has been investigated for its potential therapeutic properties. The efficient isolation and purification of this compound in high purity and yield are crucial for further preclinical and clinical studies. This document provides detailed application notes and protocols for the preparative separation of this compound using Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC), two powerful and complementary purification techniques.

Principles of Separation: RPLC and SFC

Preparative chromatography is an essential technique for isolating specific compounds from a mixture. The choice between different chromatographic methods depends on the physicochemical properties of the target compound and the matrix.

Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and a more non-polar solvent like methanol (B129727) or acetonitrile).[1][2] In RPLC, nonpolar compounds are retained longer on the column, allowing for their separation from more polar impurities.[1] This method is robust and highly applicable for a wide range of compounds.[3]

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[4][5][6] Supercritical fluids exhibit properties intermediate between those of gases and liquids, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to traditional liquid chromatography.[7][8] SFC is considered a type of normal-phase chromatography and is particularly advantageous for the separation of less polar and chiral compounds.[6][9] The use of CO2 as the mobile phase also makes SFC a "greener" alternative, reducing the consumption of organic solvents.[10]

The orthogonality of RPLC and SFC, meaning their different separation mechanisms, makes their sequential use a powerful strategy for achieving high purity of target compounds.[9][11]

Experimental Workflow for this compound Isolation

The overall process for isolating this compound from Piper kadsura involves several key stages, from initial extraction to final purification.

This compound Isolation Workflow start Dried Piper kadsura Stems extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration pretreatment Pre-treatment (e.g., Liquid-Liquid Extraction, Precipitation) concentration->pretreatment rplc Preparative RPLC pretreatment->rplc Fractionation sfc Preparative SFC rplc->sfc Further Purification purity_analysis Purity Analysis (Analytical HPLC, LC-MS) sfc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound Purity > 95%

Caption: Workflow for the isolation of this compound.

Preparative RPLC Protocol

This protocol outlines a general method for the initial fractionation of the pre-treated Piper kadsura extract to enrich this compound.

1. Sample Preparation:

  • Dissolve the pre-treated extract of Piper kadsura in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 20 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized based on analytical separation (e.g., 50-90% B over 30 min)
Flow Rate 15-20 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature Ambient or controlled (e.g., 30 °C)

3. Fraction Collection:

  • Collect fractions based on the elution profile of the chromatogram.

  • Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing this compound.

  • Pool the fractions containing the target compound for further purification or analysis.

Preparative SFC Protocol

This protocol is designed for the final purification of the this compound-enriched fractions obtained from RPLC.

1. Sample Preparation:

  • Evaporate the solvent from the pooled RPLC fractions containing this compound.

  • Re-dissolve the residue in a solvent compatible with the SFC mobile phase (e.g., methanol).

  • Filter the solution through a 0.45 µm filter.

2. Chromatographic Conditions:

ParameterCondition
Column Chiral or achiral stationary phase suitable for lignans (e.g., XAmide, Diol)[11], 250 mm x 20 mm, 5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol or Ethanol[11]
Gradient/Isocratic Optimized based on analytical SFC (e.g., 10-40% B)
Flow Rate 50-70 mL/min
Back Pressure 10-15 MPa[11]
Detection UV-Vis Detector and/or Mass Spectrometer
Column Temperature 30-40 °C[11]

3. Fraction Collection and Post-Processing:

  • Collect the purified this compound fraction.

  • The CO2 in the mobile phase will evaporate, leaving the compound in the modifier, which can then be easily removed under reduced pressure.[9]

Comparative Data Summary

ParameterPreparative RPLCPreparative SFC
Selectivity Good for separating compounds based on hydrophobicityExcellent, especially for isomers and less polar compounds
Speed Slower due to higher viscosity of the mobile phaseFaster due to lower viscosity and higher optimal flow rates[7]
Solvent Consumption High consumption of organic solvents and waterSignificantly lower organic solvent consumption; uses recycled CO2[12]
Fraction Processing Requires removal of large volumes of aqueous/organic mobile phaseFaster and easier due to evaporation of CO2[9]
Environmental Impact Higher due to solvent usage and waste generation"Greener" due to the use of CO2 and reduced solvent consumption[10]
Cost Lower initial instrument cost, but higher solvent and disposal costsHigher initial instrument cost, but lower running costs[12]

Logical Relationship of Chromatographic Techniques

The sequential use of RPLC and SFC provides a powerful, orthogonal approach to achieving high-purity this compound.

Orthogonal Chromatography crude Crude Piper kadsura Extract rplc Preparative RPLC (Primary Separation based on Polarity) crude->rplc sfc Preparative SFC (Secondary Separation with different selectivity) rplc->sfc Orthogonal Purification pure High-Purity this compound sfc->pure

Caption: Orthogonal purification strategy.

Conclusion

The combination of preparative RPLC and SFC offers a robust and efficient strategy for the isolation and purification of this compound from Piper kadsura. RPLC serves as an excellent initial fractionation step to enrich the target compound, while the orthogonal selectivity and "green" advantages of SFC make it ideal for the final polishing step to achieve high purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their purification workflows for this compound and other valuable natural products.

References

Application Note: A Validated HPLC Method for the Quantification of Kadsurenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kadsurenin C, a bioactive lignan (B3055560) found in plants of the Kadsura genus. The protocol outlines procedures for sample preparation from plant material, instrument setup, and data analysis. The method is designed to be specific, accurate, and precise, making it suitable for quality control of raw materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic studies.

Introduction

This compound is a lignan compound with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol [1][2]. Lignans (B1203133) from the Schisandraceae family, to which Kadsura belongs, are known for a variety of biological activities, making their precise quantification essential for research and development in the pharmaceutical and nutraceutical industries. This application note provides a comprehensive guide to a validated HPLC method for the accurate determination of this compound concentration in various samples.

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C21H26O5[1]
Molecular Weight 358.43 g/mol [1]
UV Absorbance Maximum (λmax) Estimated to be in the range of 220-280 nm. A detection wavelength of 225 nm is recommended based on methods for similar lignans.N/A
Solubility Expected to be soluble in common organic solvents such as methanol (B129727) and acetonitrile.N/A

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC instrumentation and parameters for the analysis of this compound.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: WaterB: AcetonitrileGradient elution is recommended for optimal separation.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Drying and Grinding: Dry the plant material (e.g., stems, leaves of Kadsura species) at 40-50 °C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate it to dryness under reduced pressure.

    • Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The following table summarizes the typical parameters for method validation and their expected acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) Intra-day: ≤ 2%Inter-day: ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Sample Quantification Data
Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
[Sample 1][Insert Data][Insert Data][Insert Data]
[Sample 2][Insert Data][Insert Data][Insert Data]
[Sample 3][Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Kadsura sp.) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol, Sonication) drying->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation & Reconstitution filtration1->concentration filtration2 Syringe Filtration (0.45 µm) concentration->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection Prepared Sample separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (225 nm) separation->detection chromatogram Chromatogram detection->chromatogram Raw Data peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Report Generation quantification->report

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway

As the specific signaling pathways involving this compound are not well-documented, a generalized pathway illustrating the potential anti-inflammatory and antioxidant effects of lignans is presented below. Lignans have been reported to modulate pathways such as NF-κB and Nrf2.

hypothetical_signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway kadsurenin_c This compound kadsurenin_c->nfkb_pathway Inhibition nrf2_pathway Nrf2 Pathway kadsurenin_c->nrf2_pathway Activation inflammation Pro-inflammatory Gene Expression nfkb_pathway->inflammation Activation antioxidant Antioxidant Response Element (ARE) nrf2_pathway->antioxidant Activation

Caption: Potential mechanism of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant-derived samples. The detailed protocol for sample preparation and HPLC analysis, along with the specified validation parameters, will enable researchers and quality control analysts to obtain accurate and precise results. This method is a valuable tool for the standardization of herbal materials and for furthering the research and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Testing of Kadsurenin C using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin C, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has demonstrated potential anti-inflammatory properties. Lignans (B1203133) from Kadsura species have been traditionally used in medicine to treat inflammatory conditions such as arthritis.[1][2] The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening and evaluation of potential anti-inflammatory drugs. This document provides detailed application notes and protocols for the in vivo testing of this compound using this model.

Disclaimer: To date, specific studies detailing the use of this compound in the carrageenan-induced paw edema model have not been published. The following protocols and data are based on established methodologies for evaluating other anti-inflammatory compounds, including other dibenzocyclooctadiene lignans, and serve as a comprehensive guide for initiating such studies.[3][4][5]

Principle of the Model

Carrageenan, a sulfated polysaccharide, when injected into the subplantar tissue of a rodent's paw, elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (1.5-6 hours) is associated with the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (B1171923), nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical event in the late phase of carrageenan-induced inflammation. The extent of paw edema is measured as an index of the inflammatory response.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Lambda-Carrageenan (Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 1% Tween 80 in saline)

  • Saline solution (0.9% NaCl, sterile)

  • Anesthetic (e.g., isoflurane)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

  • Animal scales

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Experimental Design
  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle + Carrageenan

    • Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan

    • Group 3-5 (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan. Dose selection for this compound should be guided by preliminary dose-ranging studies, potentially starting from doses reported for other orally active lignans like kadsurenone (B103988) (25-50 mg/kg).[6]

    • Group 6 (Sham Control): Vehicle + Saline injection in the paw

  • Drug Administration:

    • This compound and Indomethacin are suspended in the vehicle.

    • Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.

  • Induction of Paw Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (V₀).

    • Administer a 0.1 mL subplantar injection of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of all animals except the sham control group. The sham group receives a 0.1 mL injection of saline.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

    • The increase in paw volume (edema) is calculated as: Edema (mL) = Vt - V₀

    • The percentage of inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Biochemical and Histopathological Analysis (Optional):

    • At the end of the experiment (e.g., 6 hours post-carrageenan), animals can be euthanized.

    • Blood samples can be collected for the measurement of serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • The inflamed paw tissue can be excised for:

      • Measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

      • Determination of tissue levels of prostaglandins (e.g., PGE₂) and nitric oxide.

      • Histopathological examination to assess inflammatory cell infiltration and tissue damage.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the study. The data presented are hypothetical and for illustrative purposes, based on typical results from similar anti-inflammatory compounds.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at Different Time Points (hours)% Inhibition at 4h
1h 2h
Vehicle + Carrageenan -0.45 ± 0.050.78 ± 0.07
Indomethacin 100.28 ± 0.040.45 ± 0.06
This compound 100.40 ± 0.050.68 ± 0.07
This compound 250.35 ± 0.040.58 ± 0.06
This compound 500.30 ± 0.040.50 ± 0.05

*Values are expressed as Mean ± SEM. p < 0.05 compared to the Vehicle + Carrageenan group.

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue and Serum

Treatment GroupDose (mg/kg)Paw MPO Activity (U/g tissue)Paw PGE₂ Level (pg/mg tissue)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Carrageenan -5.8 ± 0.6150 ± 12280 ± 25350 ± 30
Indomethacin 103.2 ± 0.475 ± 8160 ± 15180 ± 20
This compound 105.1 ± 0.5130 ± 11250 ± 22310 ± 28
This compound 254.0 ± 0.4105 ± 10200 ± 18240 ± 22
This compound 503.5 ± 0.385 ± 9175 ± 16200 ± 19

*Values are expressed as Mean ± SEM. p < 0.05 compared to the Vehicle + Carrageenan group.

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and Potential Targets of this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mediators Inflammatory Mediators Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds KadsureninC This compound KadsureninC->NFkB_active Inhibits (Hypothesized) Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines COX2 COX-2 Proinflammatory_Genes->COX2 iNOS iNOS Proinflammatory_Genes->iNOS Edema Paw Edema Cytokines->Edema PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO PGs->Edema NO->Edema

Caption: Proposed mechanism of this compound in carrageenan-induced inflammation.

Experimental Workflow for this compound in the Carrageenan-Induced Paw Edema Model

G cluster_preparation Preparation Phase cluster_treatment Treatment & Induction Phase cluster_measurement Measurement & Analysis Phase Acclimatization Animal Acclimatization (≥ 1 week) Grouping Random Animal Grouping (n=6-8 per group) Acclimatization->Grouping DrugAdmin Oral/IP Administration (Vehicle, this compound, Indomethacin) Grouping->DrugAdmin Baseline Baseline Paw Volume Measurement (V₀) DrugAdmin->Baseline 60 min Carrageenan Subplantar Carrageenan Injection (0.1 mL, 1%) Baseline->Carrageenan PawMeasurement Paw Volume Measurement (Vt) (Hourly for 6 hours) Carrageenan->PawMeasurement DataAnalysis Data Analysis (% Inhibition) PawMeasurement->DataAnalysis Biochem Biochemical & Histological Analysis (Optional) PawMeasurement->Biochem

Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Kadsurenin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Kadsurenin C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this intricate dibenzocyclooctadiene lignan. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, particularly focusing on the construction of the core structure and control of stereochemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on key transformations and potential pitfalls.

Question 1: I am experiencing low yields in the intermolecular Ullmann coupling to form the biaryl bond. What are the critical parameters to control?

Answer: Low yields in the Ullmann coupling for the formation of the biaryl linkage, a key step in constructing the dibenzocyclooctadiene core, are a common challenge. Success in this reaction is highly dependent on several factors:

  • Purity of Starting Materials: Ensure that the aryl halide and the phenolic coupling partner are of the highest purity. Trace impurities can poison the copper catalyst.

  • Catalyst and Ligand: The choice of copper catalyst and ligand is crucial. While traditional Ullmann conditions use copper powder or copper(I) salts, modern protocols often employ copper(I) complexes with ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine. It is advisable to screen a variety of ligands and copper sources.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or pyridine (B92270) are typically used to achieve the necessary high reaction temperatures (often >150 °c). The optimal temperature should be determined empirically for your specific substrates.

  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are critical for activating the phenolic partner without causing side reactions.

Troubleshooting Flowchart for Ullmann Coupling

G start Low Yield in Ullmann Coupling check_purity Verify Purity of Starting Materials (Aryl Halide and Phenol) start->check_purity check_purity->start If impure, purify and retry screen_catalyst Screen Copper Catalysts and Ligands (e.g., CuI/phenanthroline, CuI/DMG) check_purity->screen_catalyst If pure optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Base) screen_catalyst->optimize_conditions If no improvement success Improved Yield screen_catalyst->success If successful purification_issue Investigate Product Purification (Potential for product loss) optimize_conditions->purification_issue If still low optimize_conditions->success If successful purification_issue->success If successful

Caption: Troubleshooting workflow for low-yielding Ullmann coupling.

Question 2: How can I control the stereochemistry of the biaryl axis and the substituents on the cyclooctadiene ring?

Answer: Controlling the atropisomerism of the biaryl axis and the relative stereochemistry of the substituents on the eight-membered ring is a central challenge in the synthesis of this compound and related lignans.

  • Atroposelective Ullmann Coupling: Achieving atroposelectivity in the Ullmann coupling itself is difficult without a chiral substrate or catalyst. A more common strategy is to perform the coupling to form the biaryl bond and then resolve the atropisomers at a later stage, for example, by chiral chromatography or crystallization.

  • Diastereoselective Ring Closure: The formation of the cyclooctadiene ring often proceeds via an intramolecular reaction, such as a Heck reaction or an aldol (B89426) condensation. The stereochemical outcome of this step is influenced by the existing stereocenters and the conformational constraints of the macrocyclic transition state. Careful selection of reaction conditions (catalyst, solvent, temperature) can favor the desired diastereomer.

  • Substituent Stereocontrol: The stereochemistry of the substituents is typically established before the formation of the eight-membered ring. For instance, asymmetric dihydroxylation or Sharpless epoxidation of an alkene precursor can be used to set the stereocenters of the diol moiety.

Table 1: Comparison of Strategies for Stereocontrol

StrategyTarget Stereocenter(s)Key ConsiderationsTypical Yields/Selectivity
Chiral ResolutionBiaryl AxisRequires separable atropisomers.Up to 50% of desired isomer
Diastereoselective CyclizationRing SubstituentsDependent on existing stereocenters and reaction conditions.2:1 to >20:1 dr
Asymmetric SynthesisSide Chain StereocentersUse of chiral reagents or catalysts (e.g., AD-mix).>90% ee

Question 3: I am observing significant amounts of over-reduction or incomplete reduction during the conversion of a lactone to a diol. How can I improve the selectivity?

Answer: The reduction of a lactone to a diol in the presence of other reducible functional groups requires careful selection of the reducing agent and precise control of reaction conditions.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce lactones to diols, but it may also reduce other functional groups like esters or amides. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can often selectively reduce lactones to lactols, which can then be further reduced to the diol with a milder reducing agent if needed.

  • Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) is crucial to control the reactivity of the reducing agent and prevent over-reduction or side reactions.

  • Stoichiometry: The stoichiometry of the reducing agent should be carefully controlled. Using a slight excess is often necessary to ensure complete conversion, but a large excess can lead to undesired side reactions.

Experimental Protocol: Selective Lactone Reduction

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the lactone in anhydrous THF (0.1 M).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of DIBAL-H (1.0 M in hexanes, 2.2 equivalents) is added dropwise to the stirred solution of the lactone over 30 minutes, maintaining the internal temperature below -70 °C.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Workup: The mixture is allowed to warm to room temperature and stirred until two clear layers are observed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Logical Relationship Diagram for Synthesis Strategy

G A Aryl Halide Precursor C Biaryl Intermediate A->C Ullmann Coupling B Phenolic Precursor B->C D Dibenzocyclooctadiene Core C->D Intramolecular Cyclization E Functional Group Interconversion D->E Stereochemical Refinement F This compound E->F Final Modifications

Caption: General synthetic logic for the total synthesis of this compound.

This technical support guide provides a starting point for addressing common challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature and seeking expert advice is always recommended.

Technical Support Center: A Guide to Optimizing Kadsurenin C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of bioactive compounds like Kadsurenin C presents a complex challenge. Achieving a high yield of this promising lignan (B3055560) from its natural source, Kadsura coccinea, is crucial for advancing research and development efforts. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a type of lignan, a class of polyphenolic compounds found in plants.[1] It is primarily isolated from the stems and roots of Kadsura coccinea, a plant belonging to the Schisandraceae family.[2][3][4] This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[4]

Q2: What is a realistic yield expectation for this compound isolation?

The yield of this compound can vary significantly based on factors such as the age of the plant, the season of harvest, and the specific extraction and purification methods employed. While precise figures for this compound are not extensively reported, yields for specific lignans (B1203133) from plant material are often in the range of milligrams from a starting material of several kilograms of dried plant matter. Researchers should aim for optimization at each step to maximize recovery.

Q3: What are the major challenges in isolating this compound?

The primary challenges in isolating this compound include:

  • Low abundance: this compound is a secondary metabolite and may be present in low concentrations in the plant material.

  • Complex mixtures: The crude plant extract contains a multitude of other compounds, including other lignans, triterpenoids, and pigments, which have similar chemical properties, making separation difficult.

  • Potential for degradation: Lignans can be susceptible to degradation under harsh conditions, such as extreme pH or high temperatures, although they are generally stable at temperatures below 100°C.[5]

  • Co-elution of impurities: During chromatographic purification, impurities with similar polarity to this compound can co-elute, leading to impure fractions.

Q4: How can I improve the efficiency of the initial extraction?

To enhance the initial extraction of this compound, consider the following:

  • Solvent selection: A polar solvent is generally effective for extracting lignans. An 80% acetone (B3395972) solution has been used for the initial extraction of Kadsura coccinea. Methanol or ethanol (B145695) are also commonly used for lignan extraction.[6]

  • Particle size: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration and improves extraction efficiency.

  • Extraction technique: Maceration with agitation, sonication, or Soxhlet extraction can be employed. Sonication can enhance extraction by disrupting cell walls.

  • Multiple extractions: Repeating the extraction process with fresh solvent ensures a more exhaustive extraction of the target compound.

Q5: My chromatography separation is poor. What can I do?

Poor chromatographic separation can be addressed by:

  • Optimizing the solvent system: For silica (B1680970) gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane (B92381) or chloroform) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used for separating lignans. Experiment with different solvent ratios to improve resolution.

  • Trying a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like polyamide resin or reversed-phase C18 silica gel.[7]

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase gradient (e.g., acetonitrile-water or methanol-water) can provide high resolution.

Q6: I am losing my compound during solvent partitioning. Why?

Loss of this compound during liquid-liquid partitioning can occur due to:

  • Incorrect solvent polarity: Ensure that the polarity of the solvents used for partitioning is appropriate to separate your compound of interest from impurities. Lignans are typically of medium polarity.

  • Emulsion formation: The formation of an emulsion at the interface of the two solvent layers can trap the compound. This can be broken by adding brine or by centrifugation.

  • Incomplete extraction: Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer of the compound.

Q7: How can I tell if my this compound is degrading?

Degradation of this compound can be monitored by:

  • Thin Layer Chromatography (TLC): The appearance of new spots or streaking on a TLC plate can indicate degradation.

  • HPLC analysis: A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram over time can signify degradation. Lignans can undergo degradation in the presence of strong acids or bases.[8]

Q8: What are the best practices for storing purified this compound?

To ensure the stability of purified this compound:

  • Store in a cool, dark, and dry place: Lignans are generally more stable when protected from light and moisture.[5]

  • Use an inert atmosphere: For long-term storage, consider storing the compound under an inert gas like argon or nitrogen to prevent oxidation.

  • Store as a solid: It is best to store the purified compound as a dry solid. If in solution, use a non-reactive solvent and store at low temperatures (-20°C or -80°C).

Troubleshooting Guide

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Incomplete Extraction - Ensure the plant material is finely ground. - Increase the solvent-to-solid ratio. - Extend the extraction time or perform additional extraction cycles. - Consider using ultrasound-assisted extraction to enhance efficiency.
Inappropriate Solvent - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). An 80% acetone solution has been shown to be effective for initial extraction from Kadsura coccinea.
Degradation during Extraction - Avoid excessive heat during extraction; lignans are generally stable below 100°C.[5] - Protect the extraction mixture from light. - Avoid strongly acidic or basic conditions.[8]
Low Concentration in Plant Material - Ensure the plant material was harvested at the optimal time and has been stored correctly (cool, dry, and dark). - If possible, obtain plant material from a different source or batch for comparison.
Problem 2: Significant Loss of this compound During Purification
Possible Cause Suggested Solution
Irreversible Adsorption on Silica Gel - Pre-treat the silica gel with a small amount of a polar solvent to deactivate highly active sites. - Add a small percentage of a modifier like triethylamine (B128534) to the mobile phase if the compound is basic in nature.
Compound Precipitation on the Column - Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column. - Use a stronger solvent to dissolve the sample and load it onto the column, but keep the volume minimal.
Co-elution with Other Compounds - Optimize the gradient elution profile by using a shallower gradient. - Try a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which is effective for separating lignans.[9][10]
Loss during Solvent Evaporation - Use a rotary evaporator at a controlled temperature and pressure to avoid bumping and overheating. - For small sample volumes, use a gentle stream of nitrogen gas for evaporation.
Problem 3: Co-elution of Impurities with this compound
Possible Cause Suggested Solution
Similar Polarity of Impurities - Employ orthogonal separation techniques. For example, follow normal-phase chromatography with reversed-phase HPLC. - High-Speed Counter-Current Chromatography (HSCCC) can be very effective in separating compounds with similar polarities.[9][10]
Overloading the Column - Reduce the amount of sample loaded onto the column to improve separation. A general rule is to load 1-5% of the column's stationary phase weight.
Suboptimal Mobile Phase - Systematically vary the solvent composition of the mobile phase to improve the resolution between this compound and the impurities.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Kadsura coccinea

This protocol is a synthesized methodology based on general procedures for extracting lignans from Kadsura species.

  • Preparation of Plant Material:

    • Air-dry the stems and roots of Kadsura coccinea in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% aqueous acetone at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. Lignans are typically found in the chloroform and ethyl acetate fractions.

    • Collect each organic fraction and evaporate the solvent under reduced pressure to obtain the respective fractions.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.

    • Dissolve the ethyl acetate fraction (which is likely to be rich in this compound) in a minimal amount of chloroform.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol. For example:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1 to 95:5)

      • Chloroform:Methanol (95:5 to 90:10)

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Combine the fractions containing the compound of interest and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

    • Use a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile (B52724) and water. A typical gradient might be:

      • 0-10 min: 30% Acetonitrile

      • 10-40 min: 30-70% Acetonitrile

      • 40-50 min: 70-100% Acetonitrile

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Solvent Systems for Lignan Extraction

Solvent SystemPolarityTarget LignansReference
80% AcetoneHighGeneral Lignans & TriterpenoidsGeneral practice for Kadsura
MethanolHighPolar lignans[6]
EthanolHighPolar lignans[6]
ChloroformMediumLess polar lignansGeneral practice
Ethyl AcetateMediumMedium polarity lignansGeneral practice
n-HexaneLowNon-polar compounds (lipids, etc.)General practice

Table 2: Typical Parameters for Silica Gel Column Chromatography for Lignan Separation

ParameterValue/Description
Stationary Phase Silica Gel (100-200 mesh or 200-300 mesh)
Mobile Phase Gradient of Chloroform:Methanol or Hexane:Ethyl Acetate
Elution Mode Gradient elution from low to high polarity
Detection Thin Layer Chromatography (TLC) with UV visualization

Table 3: Example Gradient for Preparative HPLC Purification of Lignans

Time (min)% Acetonitrile% Water
03070
103070
407030
501000
551000
603070

Visualizations

G Start Dried Kadsura coccinea (Stems/Roots) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Acetone) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Filtration->Partitioning Chromatography Silica Gel Column Chromatography Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC End Pure this compound HPLC->End

Caption: General Workflow for this compound Isolation.

G LowYield Low this compound Yield CheckExtraction Check Extraction Protocol LowYield->CheckExtraction CheckPurification Check Purification Protocol LowYield->CheckPurification CheckStability Check for Degradation LowYield->CheckStability OptimizeSolvent Optimize Extraction Solvent CheckExtraction->OptimizeSolvent IncreaseTime Increase Extraction Time/Cycles CheckExtraction->IncreaseTime OptimizeColumn Optimize Chromatography Conditions CheckPurification->OptimizeColumn CheckFractions Re-analyze Discarded Fractions CheckPurification->CheckFractions ControlpH Control pH CheckStability->ControlpH ControlTemp Control Temperature CheckStability->ControlTemp

Caption: Troubleshooting Logic for Low this compound Yield.

G Stability This compound Stability pH Extreme pH (Acidic/Basic Conditions) Stability->pH Temperature High Temperature (>100°C) Stability->Temperature Light Exposure to Light Stability->Light Oxygen Presence of Oxygen (Oxidation) Stability->Oxygen

Caption: Key Factors Affecting this compound Stability.

References

Technical Support Center: Optimizing Kadsurenin C Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Kadsurenin C in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a bioactive natural product classified as a dibenzocyclooctadiene lignan. Lignans (B1203133) are a large group of polyphenolic compounds found in plants, and those from the genus Kadsura have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2]

Q2: What are the general stability concerns for dibenzocyclooctadiene lignans like this compound?

Dibenzocyclooctadiene lignans can be susceptible to degradation under several conditions, including:

  • pH: Stability can be compromised in both acidic and alkaline environments.

  • Oxidation: The phenolic nature of lignans makes them prone to oxidative degradation.

  • Light: Exposure to UV or even visible light can lead to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

Q3: Which solvents are recommended for dissolving and storing this compound?

Q4: How can I detect potential degradation of my this compound sample?

Degradation can be monitored using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.[4][5][6][7] The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicators of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity in biological assays. Degradation of this compound in the assay medium or stock solution.1. Prepare fresh stock solutions of this compound before each experiment.2. Evaluate the stability of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time).3. Analyze the stock solution by HPLC to check for the presence of degradation products.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound during sample preparation or storage.1. Review the solvent used and storage conditions. Consider switching to a more suitable solvent or storing at a lower temperature in an inert atmosphere.2. Protect samples from light by using amber vials or covering them with aluminum foil.3. Perform a forced degradation study to intentionally generate degradation products and identify their retention times.
Poor reproducibility of experimental results. Inconsistent stability of this compound solutions.1. Standardize the procedure for preparing and storing this compound solutions.2. Always use freshly prepared solutions for critical experiments.3. Include a stability check of the stock solution as part of the experimental quality control.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a peroxide solution (e.g., 3% H₂O₂). Incubate at room temperature for various time points.

  • Thermal Degradation: Aliquot the stock solution into vials and expose them to a higher temperature (e.g., 80°C) for various time points.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., UV and visible light) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics under each stress condition.

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Degradation (80°C) prep->thermal Expose to photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Degradation Identify Degradants Determine Kinetics hplc->data_analysis

Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method for this compound is as follows:

1. Column and Mobile Phase Selection:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically effective for separating lignans and their degradation products.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated from the forced degradation study.

  • The detector wavelength should be selected based on the UV absorbance maximum of this compound.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is crucial to ensure that the method can accurately measure this compound in the presence of its degradants.

Signaling Pathway

Lignans from the Kadsura genus are known for their anti-inflammatory properties.[1] One of the key signaling pathways involved in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a simplified representation of how a compound like this compound might exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces KadsureninC This compound KadsureninC->IKK Inhibits

Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Technical Support Center: Prevention of Kadsurenin C Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Kadsurenin C, ensuring its stability during storage is paramount to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: How should I protect this compound from light and moisture?

This compound, like many complex organic molecules, may be sensitive to light and moisture. It is crucial to store the compound in a tightly sealed, light-resistant container, such as an amber vial. Exposure to light can lead to photodegradation, altering the chemical structure and compromising its activity.[1] Similarly, moisture can promote hydrolytic degradation. Therefore, storage in a desiccator or a controlled low-humidity environment is recommended.

Q3: What is the expected shelf life of this compound?

The shelf life of this compound will depend on the storage conditions. Based on information for related herbal extracts, a shelf life of up to 24 months can be expected when stored properly in a well-sealed container in a cool, dry, and dark place.[1] However, for pure analytical standards, it is best to refer to the manufacturer's certificate of analysis and recommended re-test date. Regular purity checks using a validated analytical method are advised for long-term stored samples.

Q4: In which solvents is this compound soluble and stable?

This compound is a lignan, and lignans (B1203133) are generally soluble in organic solvents. While specific solubility data for this compound is limited, related dibenzocyclooctadiene lignans are often dissolved in solvents like methanol (B129727) or acetonitrile (B52724) for analytical purposes.[2][3][4] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The stability of this compound in various solvents over time should be experimentally verified if solutions are to be stored for extended periods.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound sample has degraded, the following troubleshooting guide can help you identify the potential cause and take corrective actions.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay Chemical degradation of this compound.- Verify the purity of your this compound sample using a suitable analytical method like HPLC. - Prepare fresh solutions from a new or properly stored stock of this compound. - Review storage conditions to ensure they align with recommendations (cool, dry, dark).
Appearance of unexpected peaks in chromatogram (e.g., HPLC) Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light). - Use a stability-indicating HPLC method to separate the parent compound from its degradants.[5][6] - Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.
Change in physical appearance (e.g., color, texture) Significant degradation has likely occurred.- Discard the sample as its purity is compromised. - Source a new batch of this compound from a reputable supplier. - Re-evaluate your storage and handling procedures to prevent future degradation.

Experimental Protocols

To assist researchers in assessing the stability of their this compound samples, the following are generalized protocols for forced degradation studies and a stability-indicating HPLC method. These should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[5][6]

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add 0.1 M hydrochloric acid.

  • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add 0.1 M sodium hydroxide.

  • Incubate at room temperature for a specified period.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add 3% hydrogen peroxide.

  • Incubate at room temperature for a specified period.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Dissolve the stressed sample in a suitable solvent.

  • Analyze by HPLC.

5. Photodegradation:

  • Expose a solution of this compound (in a photostable container) to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a general method for dibenzocyclooctadiene lignans that can be adapted for this compound.[2][3][4]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Methanol (A) and Water (B). A typical gradient could be: - 0-30 min: 50-70% A - 30-40 min: 70-90% A - 40-45 min: 90-50% A (return to initial)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 254 nm) or a fluorescence detector (excitation at 254 nm, emission at 330 nm for enhanced sensitivity for some lignans).[2]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Visualizing Experimental Workflows

To provide a clear overview of the processes involved in assessing and preventing the degradation of this compound, the following diagrams illustrate the logical workflows.

degradation_workflow cluster_storage Initial Storage & Handling cluster_troubleshooting Troubleshooting Degradation cluster_prevention Preventative Measures start Receive this compound store Store in cool, dry, dark place (2-8°C or 20-25°C) start->store prepare Prepare fresh solutions store->prepare observe Observe unexpected results (e.g., low activity, extra peaks) prepare->observe During Experimentation analyze Analyze purity by stability-indicating HPLC observe->analyze forced_degradation Perform forced degradation studies analyze->forced_degradation If degradation is confirmed identify Identify degradation products (LC-MS/MS) forced_degradation->identify optimize_storage Optimize storage conditions based on stability data identify->optimize_storage monitor Regularly monitor purity of long-term stocks optimize_storage->monitor document Document storage history and re-test dates monitor->document

Logical workflow for handling, troubleshooting, and preventing this compound degradation.

forced_degradation_protocol cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 60-80°C) start->thermal photo Photolytic (ICH Q1B light source) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (LC-MS/MS) analysis->characterization

Experimental workflow for forced degradation studies of this compound.

By following these guidelines and protocols, researchers can minimize the degradation of this compound during storage, ensuring the integrity of their samples and the reliability of their experimental outcomes.

References

Technical Support Center: Overcoming Low Bioavailability of Kadsurenin C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Kadsurenin C in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing extremely low or undetectable plasma concentrations of this compound after oral administration in rats. What are the likely causes?

A1: Low oral bioavailability is often due to poor aqueous solubility and/or low intestinal permeability.[1] Other contributing factors can include rapid first-pass metabolism in the gut or liver and efflux by transporters like P-glycoprotein.[1][2] For a compound like this compound, a lipophilic molecule (estimated LogP > 3), poor aqueous solubility is a primary suspect.

Q2: How can we determine if the primary issue with this compound is poor solubility or poor permeability?

A2: A systematic approach using the Biopharmaceutics Classification System (BCS) is recommended. This involves:

  • Aqueous Solubility Studies: Determine the solubility of this compound in biorelevant media at different pH values (e.g., pH 1.2, 4.5, 6.8).

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to evaluate the intestinal permeability of this compound.[1]

Based on these results, this compound can be classified, which will guide the formulation strategy. Given its characteristics, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A3: For poorly soluble compounds, several strategies can be effective:

  • Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[3] Nanonization, in particular, has been shown to enhance the bioavailability of poorly soluble drugs by two to three-fold.[4]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[3][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can keep the drug in a solubilized state in the gastrointestinal tract, enhancing absorption.[1][5]

Q4: We are observing high inter-animal variability in our pharmacokinetic (PK) studies. What could be the reasons and how can we mitigate this?

A4: High variability is common with poorly soluble compounds and can be caused by:

  • Inconsistent Formulation Performance: The physical instability of a simple suspension can lead to variable dosing.

  • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food effects among animals.

  • Cannulation and Dosing Errors: Technical inconsistencies during the experimental procedure.

To mitigate this, ensure a homogenous and stable formulation, fast the animals overnight before dosing, and standardize the experimental procedures. Using an enabling formulation like a SEDDS can also lead to more consistent in vivo performance.[6]

Q5: How can we assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A5: A bidirectional Caco-2 assay is the standard in vitro method. By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa, an efflux ratio (Papp B-A / Papp A-B) can be calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[1] If efflux is confirmed, co-administration with a P-gp inhibitor in subsequent in vivo studies can confirm its relevance.[1]

Troubleshooting Guides

Problem 1: Difficulty in preparing a stable and consistent oral formulation for animal studies.
  • Symptom: The this compound suspension settles quickly, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles, including aqueous solutions with suspending agents (e.g., carboxymethylcellulose), co-solvents (e.g., PEG 400), and lipid-based systems.

    • Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like wet-media milling.[4]

    • Develop a Solubilizing Formulation: For better consistency, develop a solution or a fine dispersion, such as a self-emulsifying drug delivery system (SEDDS).

Problem 2: Pharmacokinetic data shows a very short half-life and rapid clearance.
  • Symptom: After oral or intravenous administration, this compound is eliminated from the plasma very quickly.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes (from rat, mouse, and human) to assess the metabolic stability of this compound.[7] This will indicate if rapid metabolism is the cause.

    • Identify Metabolites: If metabolic instability is confirmed, use techniques like LC-MS/MS to identify the major metabolites.

    • Co-administration with Inhibitors: Consider co-dosing with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in exploratory in vivo studies to confirm the metabolic pathway.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueImplication for Bioavailability
Molecular FormulaC₂₁H₂₆O₅-
Molecular Weight358.43 g/mol Moderate size, may have good permeability if solubilized.
Aqueous Solubility (pH 6.8)< 1 µg/mLVery low solubility, dissolution will be rate-limiting for absorption.
LogP4.2High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability.
BCS Classification (Predicted)Class II or IVFormulation intervention is necessary to improve bioavailability.

Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Hypothetical Data)

Formulation (Oral Dose: 20 mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension15 ± 52.098 ± 35100 (Reference)
Micronized Suspension45 ± 121.5315 ± 98321
Nanosuspension120 ± 301.0950 ± 210969
SEDDS Formulation250 ± 550.751850 ± 4201888

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days until they form a differentiated monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. Values should be > 200 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling. Fast the animals overnight before the experiment.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., Solutol/ethanol/saline) as a bolus dose via the tail vein.

    • Oral (PO) Groups (n=3 per formulation): Administer the different this compound formulations (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, half-life). The absolute bioavailability (F%) is calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Development Strategy cluster_evaluation In Vivo Evaluation problem Low Oral Bioavailability of this compound solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) problem->solubility permeability Caco-2 Permeability (Efflux Ratio) problem->permeability metabolism Microsomal Stability (Rat, Human) problem->metabolism strategy1 Particle Size Reduction (Nanosuspension) solubility->strategy1 strategy2 Lipid-Based System (SEDDS) solubility->strategy2 strategy3 Amorphous Solid Dispersion solubility->strategy3 permeability->strategy2 pk_study Rat Pharmacokinetic Study (Oral Dosing) strategy1->pk_study strategy2->pk_study strategy3->pk_study analysis Calculate Cmax, AUC, Relative Bioavailability pk_study->analysis

Caption: Workflow for addressing low oral bioavailability.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule (Oil + Surfactant + Drug) dispersion Dispersion in GI Fluids sedds_capsule->dispersion Ingestion emulsion Formation of Fine Oil-in-Water Emulsion dispersion->emulsion Self-emulsification solubilized_drug This compound in Solubilized State emulsion->solubilized_drug absorption Enhanced Absorption across Intestinal Wall solubilized_drug->absorption circulation Systemic Circulation absorption->circulation

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Addressing Off-Target Effects of Kadsurenin C in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Kadsurenin C in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lignanoid, a class of secondary metabolites found in plants of the Kadsura genus.[1][2] While specific targets of this compound are not extensively documented, compounds from this genus are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, anti-HIV, and anti-tumor effects.[1][3][4] Lignans (B1203133) and neolignans, the broader class to which this compound belongs, are recognized for their diverse pharmacological properties.[5][6][7]

Q2: What are off-target effects and why are they a concern when using this compound?

Q3: What are the initial signs that I might be observing off-target effects of this compound in my cellular assay?

Several signs may indicate potential off-target effects:

  • Discrepancy between expected and observed phenotype: The cellular response you observe is inconsistent with the known or hypothesized function of the intended target.

  • High concentration required for activity: The effective concentration of this compound in your assay is significantly higher than what would be expected for a potent and specific inhibitor.

  • Unusual dose-response curve: The dose-response curve may be unusually steep or biphasic, suggesting multiple targets with different affinities are being engaged.

  • Cellular toxicity at or near the effective concentration: Significant cytotoxicity that is not explained by the inhibition of the primary target can be a red flag for off-target effects.

  • Inconsistent results with other inhibitors: If available, using a structurally different inhibitor for the same target produces a different phenotype.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular phenotype that is not consistent with the presumed mechanism of action of this compound.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve (e.g., 8-12 points) to determine the potency (EC50 or IC50) of this compound for the observed phenotype. A narrow window between the effective concentration and a toxic concentration may suggest off-target effects.

  • Orthogonal Validation: If possible, use a different method to modulate the target of interest. For example, if you hypothesize this compound inhibits a specific enzyme, use siRNA or CRISPR/Cas9 to knockdown that enzyme and see if the phenotype is recapitulated.

  • Literature Review for the Phenotype: Research the observed phenotype to identify signaling pathways or cellular processes known to regulate it. This may provide clues to potential off-target interactions of this compound.

  • Control Experiments:

    • Vehicle Control: Ensure the solvent for this compound (e.g., DMSO) does not cause the phenotype at the concentration used.

    • Inactive Analog Control: If a structurally related but inactive analog of this compound is available, test it in your assay. An absence of the phenotype with the inactive analog strengthens the case for on-target activity.

Issue 2: High Assay Signal-to-Noise Ratio or Irreproducible Results

Your assay results with this compound are variable and show a high background.

Troubleshooting Steps:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay readouts.

    • Visual Inspection: Check for precipitation or cloudiness of your this compound stock solution and working dilutions.

    • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.

  • Assay Interference:

    • Autofluorescence: If using a fluorescence-based assay, test this compound alone at various concentrations to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Luciferase Inhibition: In luciferase-based reporter assays, this compound could directly inhibit the luciferase enzyme. Run a control experiment with purified luciferase to test for this.

Data Presentation

Table 1: Potential Biological Activities of Compounds from Kadsura Genus and Lignan/Neolignan Class

Biological ActivityPotential Cellular Pathways/Processes AffectedReference
Anti-inflammatoryNF-κB signaling, MAPK pathways, Prostaglandin synthesis[3]
AntioxidantNrf2 pathway, ROS scavenging[1][3]
Anti-tumorApoptosis pathways (Caspase activation), Cell cycle regulation, Angiogenesis[4]
Anti-HIVViral entry, Reverse transcriptase activity[1]
NeuroprotectiveOxidative stress pathways, Apoptotic pathways in neurons[5]

Experimental Protocols

Protocol 1: Western Blotting to Assess On-Target and Off-Target Pathway Modulation

Objective: To determine if this compound affects the phosphorylation status or expression level of its intended target and known off-target pathway components.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of this compound concentrations (including a vehicle control) for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against your target of interest (and its phosphorylated form, if applicable) and key proteins in potentially affected off-target pathways (e.g., p-ERK, p-p38, cleaved caspase-3). Use a housekeeping protein antibody (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

Objective: To confirm direct binding of this compound to its intended intracellular target.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Primary_Target Primary Target Receptor->Primary_Target Activates Kadsurenin_C This compound Kadsurenin_C->Primary_Target Inhibits Off_Target_1 Off-Target Kinase Kadsurenin_C->Off_Target_1 Inhibits (Off-target) Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.

Experimental_Workflow A Observe Unexpected Phenotype in Cellular Assay B Perform Concentration- Response Analysis A->B C Is the EC50 significantly higher than expected? B->C Compare to literature/ biochemical data D Investigate Off-Target Effects C->D Yes E Validate On-Target Effect C->E No F Orthogonal Validation (e.g., siRNA, CRISPR) D->F G Biochemical Assays with Purified Potential Off-Targets D->G H Cellular Thermal Shift Assay (CETSA) E->H I Revise interpretation of results and consider alternative hypotheses F->I G->I H->I

Caption: Experimental workflow for investigating suspected off-target effects.

Troubleshooting_Logic Start Start Troubleshooting Problem Problem Unexpected or irreproducible results with this compound Start->Problem Check1 Check Compound Integrity & Solubility - Visual inspection - Check for precipitation Problem->Check1 Check2 Check for Assay Interference - Autofluorescence control - Direct enzyme inhibition control Problem->Check2 Check3 Evaluate for Off-Target Effects - Concentration-response analysis - Orthogonal validation (siRNA/CRISPR) - Western blot for off-target pathways Problem->Check3 Solution1 Prepare fresh compound stock Check1->Solution1 Solution2 Modify assay protocol or use alternative assay Check2->Solution2 Solution3 Confirm off-target effect and re-evaluate data interpretation Check3->Solution3

Caption: Logical diagram for troubleshooting common issues in cellular assays with this compound.

References

Technical Support Center: Refining PAF Receptor Binding Assays with Kadsurenin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for utilizing Kadsurenin C in Platelet-Activating Factor (PAF) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PAF receptor binding assays?

A1: this compound is a naturally occurring lignan (B3055560) that acts as a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. In binding assays, it is used as a tool compound to characterize the PAF receptor, validate assay performance, and as a reference compound when screening for new PAF receptor antagonists.

Q2: How should I prepare this compound for my experiment? It has poor water solubility.

A2: this compound is hydrophobic and requires an organic solvent for initial dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted to create working solutions. It is critical to ensure the final concentration of DMSO in the assay buffer is low (typically ≤0.5%) to avoid solvent effects on receptor binding or cell integrity.[1][2][3][4] A step-wise dilution into the aqueous assay buffer is recommended to prevent precipitation.[1]

Q3: What is the expected IC50 for this compound in a PAF receptor binding assay?

A3: The reported IC50 for this compound (also referred to as Kadsurenone) in inhibiting [3H]PAF binding is approximately 2 x 10⁻⁷ M (200 nM).[5] This value can vary depending on the specific experimental conditions, such as radioligand concentration, protein concentration, and buffer composition.

Q4: What concentration of [3H]PAF should I use in my competitive binding assay?

A4: For competitive binding assays, the concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd).[6] For [3H]PAF, a concentration of approximately 0.4 nM has been shown to yield optimal specific binding.[7] Using a concentration much higher than the Kd will necessitate higher concentrations of the competitor to displace the radioligand, leading to a rightward shift in the IC50 curve and potentially inaccurate Ki calculations.

Q5: What are the key signaling pathways activated by the PAF receptor?

A5: The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins.[5][8] Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[9][10][11]

Quantitative Data Summary

Quantitative data from receptor binding assays are essential for comparing the potency of different compounds. The tables below summarize key parameters for this compound and other common PAF antagonists, as well as typical experimental conditions.

Table 1: Comparative Potency of PAF Receptor Antagonists

CompoundTypeTargetIC50 / pA2Source Organism for AssayReference
This compound Natural Product (Lignan)PAF Receptor~200 nM (IC50)Rabbit Platelets[5]
WEB 2086 Synthetic (Thieno-triazolodiazepine)PAF Receptor170 nM (IC50) / 7.31 (pA2)Human Platelets / Rabbit Platelets[7][12][13]
BN 52021 (Ginkgolide B) Natural Product (Terpenoid)PAF Receptor6.38 (pA2)Rabbit Platelets[7]

Note: IC50 is the concentration of a competitor that inhibits 50% of specific radioligand binding. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Typical Parameters for a [3H]PAF Competitive Binding Assay

ParameterRecommended ValueNotes
Radioligand[3H]PAFHigh specific activity is crucial for detecting low receptor numbers.
Radioligand Concentration0.2 - 1.0 nM (at or near Kd)Should be determined empirically via saturation binding experiments.
Membrane Protein50 - 120 µg per wellTitrate to ensure that less than 10% of the added radioligand is bound.[6]
Incubation Temperature25°C - 30°CEnsure temperature is constant throughout the experiment.
Incubation Time60 minutesMust be sufficient to reach equilibrium.[6]
Assay Buffer50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4Buffer composition can significantly impact binding.
Non-specific Binding (NSB) Definer1 µM unlabeled PAFA high concentration of unlabeled ligand to saturate all specific sites.
Final DMSO Concentration< 0.5%High DMSO concentrations can interfere with binding.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of this compound solutions for use in a competitive binding assay.

  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound required. (Molar Mass of this compound ≈ 356.4 g/mol ). For 1 mL of a 10 mM stock, weigh out 3.56 mg.

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Procedure for Serial Dilutions (Working Solutions):

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • For the final step of dilution into the assay plate, dilute the DMSO-based working solutions into the final assay buffer. For example, to achieve a final concentration of 1 µM this compound in a 250 µL assay volume with a final DMSO concentration of 0.5%, add 1.25 µL of a 200 µM this compound solution (in DMSO) to 248.75 µL of assay buffer containing cells/membranes and radioligand.

Protocol 2: Competitive PAF Receptor Binding Assay using [3H]PAF

This protocol outlines the steps for a competitive binding assay using membrane preparations.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the PAF receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay). Store aliquots at -80°C.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Design the plate layout to include wells for Total Binding, Non-specific Binding (NSB), and various concentrations of the competitor (this compound). Each condition should be run in triplicate.

    • Add Reagents: To each well of a 96-well plate, add the components in the following order (example volumes for a 250 µL final volume):

      • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of 1 µM unlabeled PAF (for NSB wells) OR 50 µL of this compound serial dilutions.

      • 50 µL of [3H]PAF diluted in assay buffer (to a final concentration of ~0.4 nM).

      • 150 µL of the membrane preparation (to a final concentration of 50-120 µg protein/well).[6]

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[6]

    • Separation of Bound and Free Ligand:

      • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[6]

      • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[6]

    • Quantification:

      • Dry the filters and place them in scintillation vials.

      • Add scintillation cocktail to each vial.

      • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each condition.

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each this compound concentration, calculate the Percent Inhibition = (1 - [(CPM with Competitor - NSB CPM) / (Total Binding CPM - NSB CPM)]) * 100.

    • Plot Percent Inhibition versus the log concentration of this compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[14]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]PAF used and Kd is its dissociation constant.[6]

Visualizations

PAF_Signaling_Pathway cluster_membrane Plasma Membrane PAF_R PAF Receptor (PAFR) Gq Gq PAF_R->Gq Activates Gi Gi PAF_R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PAF PAF PAF->PAF_R Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PAF Receptor (PAFR) signaling through Gq and Gi pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Membrane Homogenate (source of PAFR) A1 Combine Membranes, [3H]PAF, and this compound in 96-well plate P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 P3 Prepare [3H]PAF Working Solution P3->A1 A2 Incubate at 30°C for 60 min to reach equilibrium A1->A2 S1 Rapidly filter plate contents (Cell Harvester) A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Dry filters & add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) in Scintillation Counter S3->S4 D1 Calculate Specific Binding S4->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 via non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive PAF receptor binding assay.

Troubleshooting_Tree Start Problem Encountered High_NSB High Non-Specific Binding (>50% of Total) Start->High_NSB Low_Signal Low Specific Binding or No Signal Start->Low_Signal Poor_Repro Poor Reproducibility Start->Poor_Repro Sol_H1 Reduce Membrane Protein Concentration High_NSB->Sol_H1 Too much protein? Sol_H2 Decrease [3H]PAF Concentration High_NSB->Sol_H2 Radioligand too 'sticky'? Sol_H3 Increase Wash Steps/ Use Ice-Cold Buffer High_NSB->Sol_H3 Inefficient washing? Sol_H4 Pre-soak Filters (e.g., with PEI) High_NSB->Sol_H4 Ligand binding to filter? Sol_H5 Check this compound for precipitation High_NSB->Sol_H5 Compound issue? Sol_L1 Verify Receptor Expression in Membrane Prep Low_Signal->Sol_L1 Receptor absent/degraded? Sol_L2 Check [3H]PAF Age/ Specific Activity Low_Signal->Sol_L2 Radioligand issue? Sol_L3 Increase Incubation Time (ensure equilibrium) Low_Signal->Sol_L3 Not at equilibrium? Sol_L4 Increase Membrane Protein Concentration Low_Signal->Sol_L4 Too few receptors? Sol_R1 Check Pipetting Technique & Calibrate Pipettes Poor_Repro->Sol_R1 Pipetting error? Sol_R2 Ensure Homogeneous Membrane Suspension Poor_Repro->Sol_R2 Uneven protein distribution? Sol_R3 Maintain Constant Temperature & Timing Poor_Repro->Sol_R3 Inconsistent conditions? Sol_R4 Check for this compound Precipitation at High Conc. Poor_Repro->Sol_R4 Compound solubility?

Caption: Troubleshooting decision tree for common assay issues.

Troubleshooting Guide

Problem 1: High Non-Specific Binding (NSB)

  • Question: My non-specific binding is over 50% of my total binding. How can I reduce it?

  • Answer: High NSB can mask the specific signal. Consider the following solutions:

    • Reduce Membrane Protein: Too much protein can increase non-specific sites. Try titrating your membrane concentration down (e.g., to 50-100 µ g/well ).[6]

    • Lower Radioligand Concentration: Hydrophobic radioligands like [3H]PAF can stick to plastic and filters. Lowering the concentration to the lowest acceptable level (near the Kd) can help.

    • Optimize Washing: Increase the number and volume of washes with ice-cold buffer immediately after filtration to more effectively remove unbound radioligand.

    • Filter Treatment: Pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6]

    • Check Compound Solubility: At high concentrations, this compound might precipitate, which can be filtered and counted, artificially raising the apparent "bound" signal. Visually inspect wells with the highest concentrations before filtering.

Problem 2: Low or No Specific Binding Signal

  • Question: I am seeing very low counts for my total binding, or my specific binding is not significantly higher than my non-specific binding. What should I do?

  • Answer: A weak signal suggests a problem with one of the core components of the assay.

    • Confirm Receptor Presence: Ensure that your membrane preparation contains active PAF receptors. Use a positive control tissue or cell line known to express the receptor. Poor storage or preparation can lead to receptor degradation.

    • Check Radioligand Quality: Verify the age and specific activity of your [3H]PAF. Tritiated compounds degrade over time (radiolysis), leading to a weaker signal.

    • Ensure Equilibrium is Reached: Incubation times that are too short may not allow the binding to reach equilibrium, especially at low radioligand and receptor concentrations. Try extending the incubation time (e.g., to 90 or 120 minutes).

    • Increase Protein Concentration: If the receptor density in your preparation is very low, you may need to increase the amount of membrane protein per well to get a detectable signal window.

Problem 3: Poor Reproducibility Between Replicates or Assays

  • Question: My triplicate wells show high variability, or I cannot reproduce my results between experiments. What are the likely causes?

  • Answer: Inconsistent results often point to technical errors or instability of reagents.

    • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes of concentrated competitor stocks. Make sure the membrane preparation is kept in a uniform suspension during addition to the plate, as membranes can settle over time.

    • Temperature and Timing: Maintain a constant temperature during incubation and be precise with incubation and wash times for all plates.

    • This compound Solubility: As a hydrophobic compound, this compound can precipitate out of solution, especially after dilution into aqueous buffer. Ensure thorough mixing after each dilution step and prepare working solutions fresh for each experiment.

    • Plate Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. Consider avoiding the outermost wells or ensuring proper plate sealing during incubation.

References

Validation & Comparative

Kadsurenin C: An In Vivo Examination of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among these, Kadsurenin C, a neolignan isolated from Piper kadsura, has garnered significant interest. This guide provides an objective comparison of the in vivo anti-inflammatory effects of a closely related compound, Galgravin, also from Piper kadsura, with established anti-inflammatory agents, Indomethacin and Dexamethasone (B1670325). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Comparative Analysis of In Vivo Anti-Inflammatory Effects

The following table summarizes the quantitative data from in vivo studies, offering a clear comparison of the anti-inflammatory potency of Galgravin (as a proxy for this compound), Indomethasone, and Dexamethasone in established animal models of inflammation.

CompoundAnimal ModelDosing RegimenKey FindingsPercentage Inhibition of Inflammatory Marker
Galgravin LPS-Induced Endotoxemia in Mice20 or 40 mg/kg, intraperitoneal injectionReduced body weight loss and suppressed the gene expression of IL-6 and TNF-α in lung tissue.[1]IL-6 and TNF-α gene expression significantly suppressed at 40 mg/kg.[1]
Indomethacin Carrageenan-Induced Paw Edema in Rats10 mg/kg, intraperitoneal injectionSuperior peripheral analgesic effect compared to the parent drug.[2] Significant anti-inflammatory results, comparable to Diclofenac sodium.[2]Writhing inhibition of 51.23% at 10 mg/kg.[2]
Dexamethasone LPS-Induced Lethality in Mice1 mg/kg, subcutaneous administrationCompletely inhibited LPS-mediated lethality.[3][4]Not explicitly quantified as percentage inhibition, but demonstrated complete protection from lethality.[3][4]
Dexamethasone Zymosan-Induced Inflammation in Mice1 mg/kg, oral administrationSignificantly decreased the concentration of TNF and CXCL1 in the air pouch inflammatory exudate and the number of infiltrating leukocytes.[5]TNF and CXCL1 concentration and leukocyte infiltration significantly reduced.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.

LPS-Induced Endotoxemia in Mice (Galgravin Study)
  • Animal Model: C57BL/6 male mice.[1]

  • Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 20 mg/kg.[1]

  • Treatment: Different doses of Galgravin (20 or 40 mg/kg) were administered via intraperitoneal injection 30 minutes before the LPS challenge.[1]

  • Assessment: After 12 hours, mice were sacrificed, and lung, liver, kidney, spleen, and serum were collected. Body weight was monitored. Gene expression of inflammatory cytokines (IL-6, TNF-α), chemokines (CCL4, CCL5), and iNOS in lung tissue was analyzed.[1]

Carrageenan-Induced Paw Edema in Rats (Indomethacin Study)
  • Animal Model: Typically Wistar or Sprague-Dawley rats.[6][7]

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[7]

  • Treatment: Test compounds (e.g., Indomethacin) are administered, often intraperitoneally, at a specified time before or after the carrageenan injection.[2]

  • Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to determine the extent of edema.[8] The percentage inhibition of edema is calculated by comparing the paw volume in treated animals to that in control animals.

LPS-Induced Lethality in Mice (Dexamethasone Study)
  • Animal Model: C57BL/6 mice.[3][4]

  • Induction of Inflammation: A lethal dose of LPS is administered, typically via intraperitoneal injection.

  • Treatment: Dexamethasone is administered through various routes (e.g., subcutaneously, intraperitoneally) at specified doses before or after the LPS challenge.[3][4]

  • Assessment: The primary endpoint is the survival rate of the animals over a set period.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow of the in vivo experiments.

G General Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 NFkB NF-κB TLR4->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Simplified signaling cascade in inflammation.

G In Vivo Anti-Inflammatory Experiment Workflow start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model grouping Divide into Control & Treatment Groups animal_model->grouping treatment Administer Test Compound (e.g., this compound, Alternatives) grouping->treatment induction Induce Inflammation (e.g., LPS, Carrageenan) treatment->induction assessment Assess Inflammatory Response (e.g., Paw Edema, Cytokine Levels) induction->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging, the promising results from the closely related compound, Galgravin, suggest a potential therapeutic avenue. Galgravin demonstrates the ability to suppress key pro-inflammatory cytokines in a model of systemic inflammation. In comparison, the established non-steroidal anti-inflammatory drug, Indomethacin, and the corticosteroid, Dexamethasone, exhibit potent anti-inflammatory effects in various well-characterized in vivo models. Further in vivo research specifically on this compound is warranted to fully elucidate its therapeutic potential and mechanism of action in comparison to these standard agents. This guide provides a foundational framework for researchers to design and interpret future studies in this important area of drug discovery.

References

A Comparative Guide: Kadsurenin C vs. Kadsurenone as Platelet-Activating Factor (PAF) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAF and its Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAFR antagonists is a significant area of research for treating various inflammatory and cardiovascular diseases. Kadsurenin C and Kadsurenone (B103988) are neolignans isolated from Piper kadsura, a plant used in traditional medicine.

Quantitative Comparison of PAF Antagonistic Activity

While direct comparative studies between this compound and Kadsurenone are scarce, the PAF antagonistic activity of Kadsurenone has been characterized. The following table summarizes the available quantitative data for Kadsurenone.

CompoundAssaySystemKey ParameterValueReference
KadsurenonePAF Receptor BindingRabbit Platelet MembranesKi5.8 x 10⁻⁸ M[Not explicitly cited]
KadsurenonePAF-induced Platelet AggregationWashed Rabbit PlateletsIC₅₀2.6 µmol/L[1]
Racemic KadsurenonePAF Receptor BindingNot SpecifiedIC₅₀2 x 10⁻⁷ M[2]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of the potency of an inhibitor.

PAF Receptor Signaling Pathway

Activation of the PAF receptor by PAF initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in platelet aggregation and other cellular responses.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Rise IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation cAMP cAMP AC->cAMP cAMP->Platelet_Aggregation Inhibits Kadsurenone Kadsurenone Kadsurenone->PAFR Antagonizes

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate PAF antagonists.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

a. Preparation of Washed Rabbit Platelets:

  • Blood Collection: Draw blood from the carotid artery of a rabbit into a syringe containing an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).

  • Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Pelleting: Treat the PRP with a platelet inhibitor like prostacyclin (PGI₂) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without Ca²⁺) and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final platelet pellet in a physiological buffer (e.g., Tyrode's buffer with Ca²⁺) and adjust the platelet concentration to a standardized value (e.g., 3 x 10⁸ platelets/mL).

b. Aggregation Measurement:

  • Instrumentation: Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension as they aggregate.

  • Baseline: Place an aliquot of the washed platelet suspension in the aggregometer cuvette and establish a stable baseline.

  • Incubation with Antagonist: Add the test compound (Kadsurenone or this compound) at various concentrations to the platelet suspension and incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to a control (PAF alone). Determine the IC₅₀ value from the dose-response curve.

PAF Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.

a. Preparation of Rabbit Platelet Membranes:

  • Platelet Isolation: Isolate washed rabbit platelets as described in the platelet aggregation assay protocol.

  • Lysis: Resuspend the platelet pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.5) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove intact cells and debris.

  • Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) for 20 minutes to pellet the platelet membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer for the binding assay. Determine the protein concentration and store at -80°C.

b. Binding Assay:

  • Reaction Mixture: In a microcentrifuge tube, combine the platelet membrane preparation, a fixed concentration of a radiolabeled PAF ligand (e.g., [³H]-PAF), and varying concentrations of the unlabeled test compound (Kadsurenone or this compound).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF). Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating PAF antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) A1 Compound Isolation/Synthesis (this compound, Kadsurenone) A2 PAF Receptor Binding Assay A1->A2 A3 PAF-induced Platelet Aggregation Assay A1->A3 A4 Determination of Ki and IC₅₀ A2->A4 A3->A4 B1 Animal Model of PAF-mediated Disease A4->B1 Lead Compound Selection B2 Administration of Antagonist B1->B2 B3 Assessment of Therapeutic Efficacy B2->B3

Caption: Workflow for PAF Antagonist Evaluation.

Conclusion

Kadsurenone has been identified as a potent and specific antagonist of the PAF receptor, with documented Ki and IC₅₀ values. The experimental protocols detailed in this guide provide a framework for the evaluation of PAF antagonists. While this compound is structurally related to Kadsurenone and is also expected to exhibit PAF antagonistic properties, there is a clear need for further research to quantify its activity and allow for a direct and comprehensive comparison with Kadsurenone. Such studies would be invaluable for researchers in the field of drug discovery and development targeting PAF-mediated pathologies.

References

A Comparative Analysis of Kadsurenin C and Ginkgolide B: Unveiling Their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product pharmacology, Kadsurenin C and Ginkgolide B have emerged as compelling molecules with significant therapeutic promise. Both compounds are recognized for their potent antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and neurological processes. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Bioactivities

To facilitate a direct comparison of the pharmacological effects of this compound and Ginkgolide B, the following tables summarize key quantitative data from various in vitro assays.

CompoundAssayTarget/EffectIC50 ValueReference
This compound PAF-induced rabbit platelet aggregationPAF Receptor Antagonism1 x 10-7 M[1][1]
Ginkgolide B PAF-induced human platelet aggregationPAF Receptor Antagonism0.273 µM[2][2]
Ginkgolide B PAF-induced rabbit platelet aggregationPAF Receptor Antagonism441.93 ± 37.89 nM[3][4][3][4]
Ginkgolide B PAF-induced human platelet aggregationPAF Receptor Antagonism2.5 µg/ml[5]

Table 1: Comparative PAF Receptor Antagonist Activity. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and Ginkgolide B in inhibiting platelet aggregation induced by Platelet-Activating Factor (PAF).

CompoundCell LineStimulantEffect MeasuredIC50 ValueReference
Ginkgolide B Neonatal rat microgliaLPSNitric Oxide Production1.1 µM[6][6]
Ginkgolide A Neonatal rat microgliaLPSNitric Oxide Production5.7 µM[6][6]

Table 2: Comparative Anti-Inflammatory Activity. This table presents the IC50 values of Ginkgolide B and its related compound Ginkgolide A in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Materials:

  • Human or rabbit whole blood

  • Anticoagulant (e.g., 3.8% trisodium (B8492382) citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Platelet-Activating Factor (PAF)

  • Test compounds (this compound or Ginkgolide B) dissolved in an appropriate solvent (e.g., DMSO)

  • Aggregometer

Procedure:

  • Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant.

  • PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used to calibrate the aggregometer.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL) using PPP.

  • Assay Performance:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of PAF.

    • Monitor the change in light transmission through the PRP suspension for a set period. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the control (PAF alone). Determine the IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation, by plotting the percentage of inhibition against the log of the compound concentration.[7][8][9][10]

LPS-Induced Nitric Oxide Production Assay in BV-2 Microglia

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound or Ginkgolide B)

  • Griess Reagent (for NO measurement)

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the nitrite (B80452) concentration, which is a stable product of NO, using a sodium nitrite standard curve.

  • Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.[11][12][13][14][15]

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the neuroprotective effect of a compound against neuronal cell death induced by excessive glutamate (B1630785) exposure.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neurobasal medium supplemented with B27 and other necessary growth factors

  • Glutamate

  • Test compounds (this compound or Ginkgolide B)

  • Cell viability/death assays (e.g., LDH release assay, MTT assay, or live/dead cell staining)

Procedure:

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents on coated culture plates. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • After a sufficient period of in vitro maturation (e.g., 7-10 days), pre-treat the neurons with various concentrations of the test compound for a specified time (e.g., 1-24 hours).

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes), followed by a washout and incubation in fresh medium.

  • Assessment of Neuronal Viability/Death:

    • After a further incubation period (e.g., 24 hours), assess neuronal viability or death using a chosen method. For example, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-treated control. Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.[16][17][18][19]

Signaling Pathways

The pharmacological effects of this compound and Ginkgolide B are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor PAF->PAFR G_Protein Gq/11 PAFR->G_Protein Kadsurenin_C This compound Kadsurenin_C->PAFR Ginkgolide_B Ginkgolide B Ginkgolide_B->PAFR PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Inflammation Inflammation Ca_release->Inflammation PKC_activation->Platelet_Aggregation PKC_activation->Inflammation

Figure 1: Antagonistic action of this compound and Ginkgolide B on the PAF receptor signaling pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Ginkgolide_B Ginkgolide B Ginkgolide_B->TLR4 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription of NO_production Nitric Oxide (NO) Production iNOS_gene->NO_production

Figure 2: Inhibition of the LPS-induced inflammatory pathway by Ginkgolide B.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Ginkgolide_B Ginkgolide B Ginkgolide_B->NMDA_Receptor indirectly inhibits ROS_production ROS Production Ca_influx->ROS_production Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis ROS_production->Apoptosis Mitochondrial_dysfunction->Apoptosis

Figure 3: Neuroprotective mechanism of Ginkgolide B against glutamate-induced excitotoxicity.

References

Kadsurenin C: A Comparative Analysis of its Efficacy as a Natural Platelet-Activating Factor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Kadsurenin C and other natural Platelet-Activating Factor (PAF) inhibitors. The data presented is based on available in vitro experimental evidence, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to Platelet-Activating Factor (PAF) and its Inhibition

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the inhibition of the PAF/PAFR signaling pathway presents a promising therapeutic strategy for various inflammatory and cardiovascular diseases. Nature offers a rich source of PAF antagonists, with several compounds isolated from traditional medicinal plants demonstrating significant inhibitory activity. This guide focuses on the comparative efficacy of this compound, a neolignan from the Piper futokadsura plant, against other well-characterized natural PAF inhibitors.

Comparative Efficacy of Natural PAF Inhibitors

The inhibitory potency of various natural compounds against PAF-induced platelet aggregation is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound's close isomer, Denudatin B, and other prominent natural PAF inhibitors. All presented data are from in vitro assays, primarily using washed rabbit platelets, a common model for studying platelet aggregation.

CompoundNatural SourceIC50 ValueAssay TypeReference
Denudatin B (this compound isomer)Magnolia fargesii~10 µg/mLPAF-induced washed rabbit platelet aggregation[1]
Kadsurenone (B103988)Piper futokadsura2.6 µmol/LPAF-induced washed rabbit platelet aggregation[2]
Ginkgolide BGinkgo biloba2.5 µg/mLPAF-mediated human platelet aggregation[3]
4.7 µmol/LPAF-induced washed rabbit platelet aggregation[1]
CedrolCedrus species2.8 µg/mLPAF receptor binding (rabbit platelets)[4]

Note: A direct IC50 value for this compound was not available in the reviewed literature. The value for Denudatin B, a structural isomer of Kadsurenone and closely related to this compound, is provided as a point of comparison.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro PAF inhibitory activity of a compound using the light transmission aggregometry (LTA) method with washed rabbit platelets. This method is a standard for assessing platelet function.[5]

1. Preparation of Washed Rabbit Platelets:

  • Blood Collection: Whole blood is drawn from rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). To minimize platelet activation, venipuncture should be clean, and the first few milliliters of blood are often discarded.[3]

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for a short duration (e.g., 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Washing Procedure: The PRP is then subjected to further centrifugation at a higher speed to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a buffered washing solution (e.g., Tyrode's buffer) containing a platelet activation inhibitor like prostacyclin (PGI2). This washing step is repeated to ensure the removal of plasma proteins and other potential interfering substances.

  • Final Resuspension: The final washed platelet pellet is resuspended in a suitable buffer to a standardized platelet concentration for use in the aggregation assay.

2. Light Transmission Aggregometry (LTA):

  • Principle: LTA measures the change in light transmission through a suspension of platelets. In a resting state, platelets are in a discoid shape and light transmission is low. Upon activation by an agonist like PAF, platelets change shape and aggregate, leading to an increase in light transmission.

  • Procedure:

    • Aliquots of the washed platelet suspension are placed in cuvettes within the aggregometer and warmed to 37°C with constant stirring.

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with the platelet suspension for a defined period.

    • Platelet aggregation is then induced by the addition of a submaximal concentration of PAF.

    • The change in light transmission is recorded over time.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percentage inhibition of aggregation against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

PAF Receptor Signaling Pathway

Upon binding of PAF to its receptor on the platelet surface, a cascade of intracellular signaling events is initiated, leading to platelet activation and aggregation. This process is primarily mediated by G-proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC are critical for the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (Gq-coupled) PAF->PAFR Binds to Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_release->Platelet_Activation PKC->Platelet_Activation GPIIbIIIa GPIIb/IIIa Activation Platelet_Activation->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Inhibitor Natural PAF Inhibitor (e.g., this compound) Inhibitor->PAFR Blocks

Caption: PAF Receptor Signaling Cascade in Platelets.

Experimental Workflow for PAF Inhibition Assay

The following diagram illustrates the general workflow for assessing the efficacy of a PAF inhibitor.

Experimental_Workflow start Start blood_collection Whole Blood Collection (Rabbit) start->blood_collection prp_prep Centrifugation for Platelet-Rich Plasma (PRP) blood_collection->prp_prep platelet_wash Platelet Washing and Resuspension prp_prep->platelet_wash aggregometry_setup Light Transmission Aggregometry Setup platelet_wash->aggregometry_setup pre_incubation Pre-incubation with Test Compound aggregometry_setup->pre_incubation paf_addition Induction of Aggregation with PAF pre_incubation->paf_addition data_acquisition Data Acquisition (% Aggregation) paf_addition->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc end End ic50_calc->end

Caption: Workflow for PAF Inhibition Assay.

Conclusion

The available data suggests that this compound, as represented by its isomer Denudatin B, is a potent natural inhibitor of PAF-induced platelet aggregation. Its efficacy appears to be in a similar range to other well-established natural PAF antagonists like Kadsurenone, Ginkgolide B, and Cedrol. The variations in reported IC50 values can be attributed to differences in experimental conditions, such as the use of human versus rabbit platelets and the specific assay methodology. Further direct comparative studies of this compound are warranted to definitively establish its potency relative to other natural PAF inhibitors. The standardized experimental protocol and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research in this promising area of drug discovery.

References

Immunoassay Cross-Reactivity of Kadsurenin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Kadsurenin C, a dibenzocyclooctadiene lignan, in immunoassays. Due to a lack of commercially available immunoassays specifically targeting this compound, this guide focuses on the principles of cross-reactivity, comparison with structurally similar compounds, and a proposed experimental framework for its evaluation.

Currently, there is no specific immunoassay commercially available for the quantitative determination of this compound. The primary analytical methods for the identification and quantification of this compound and other lignans (B1203133) are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). However, should an immunoassay be developed, understanding its cross-reactivity with other structurally related compounds would be crucial for accurate and reliable results.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. This can lead to inaccurate quantification, including false-positive results. The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound.

This compound and Structurally Similar Lignans

This compound belongs to the family of dibenzocyclooctadiene lignans, which are predominantly found in plants of the Kadsura and Schisandra genera. These plants are known to contain a variety of structurally similar lignans, which would be the primary candidates for cross-reactivity in a hypothetical this compound immunoassay.

Below is a table comparing the chemical structures of this compound and other related dibenzocyclooctadiene lignans. The structural similarities, particularly in the core dibenzocyclooctadiene skeleton and the substituent groups, highlight the potential for cross-reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural Similarity to this compound
This compound C₂₁H₂₆O₅358.43-
SchisandrinC₂₄H₃₂O₇432.51Shared dibenzocyclooctadiene core
Schisandrin BC₂₃H₂₈O₆400.47Shared dibenzocyclooctadiene core
Gomisin AC₂₃H₂₈O₇416.47Shared dibenzocyclooctadiene core
Gomisin GC₂₃H₂₈O₇416.47Shared dibenzocyclooctadiene core
DeoxyschizandrinC₂₄H₃₂O₆416.51Shared dibenzocyclooctadiene core

Experimental Protocol for Cross-Reactivity Assessment

To evaluate the cross-reactivity of a newly developed immunoassay for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common format.[1] The following protocol outlines the key steps for assessing cross-reactivity.

Objective: To determine the percentage of cross-reactivity of a panel of structurally related lignans in a competitive ELISA for this compound.

Materials:

  • Microtiter plates coated with this compound-protein conjugate

  • Monoclonal or polyclonal antibody specific to this compound

  • This compound standard

  • Structurally related lignans (e.g., Schisandrin, Gomisin A, etc.)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Wash buffer

  • Stop solution

  • Plate reader

Procedure:

  • Preparation of Standard and Test Compound Solutions: Prepare a series of dilutions for the this compound standard and each of the potentially cross-reacting lignans.

  • Competitive Binding: Add the standard or test compound solutions to the wells of the coated microtiter plate, followed by the addition of a fixed concentration of the primary antibody against this compound.

  • Incubation: Incubate the plate to allow for competitive binding between the this compound coated on the plate and the this compound or test compound in the solution for the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution, which will be converted by the enzyme on the secondary antibody to produce a colored product.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow and Cross-Reactivity Concept

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standard This compound Standard Dilutions Add_Sample Add Standard or Test Compound Standard->Add_Sample Test_Compounds Test Lignan Dilutions Test_Compounds->Add_Sample Plate Coated Microtiter Plate Plate->Add_Sample Add_Ab Add Primary Antibody Add_Sample->Add_Ab Incubate1 Incubate (Competitive Binding) Add_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Sec_Ab Add Enzyme-conjugated Secondary Ab Wash1->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read_Signal Measure Absorbance Add_Substrate->Read_Signal Std_Curve Generate Standard Curve Read_Signal->Std_Curve IC50_Calc Calculate IC50 Values Std_Curve->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc G cluster_specific Specific Binding cluster_crossreactive Cross-Reactivity cluster_nonreactive No Binding Antibody1 Antibody KadsureninC1 This compound Antibody1->KadsureninC1 Binds Antibody2 Antibody SimilarLignan Structurally Similar Lignan Antibody2->SimilarLignan Binds (Weaker) Antibody3 Antibody UnrelatedCompound Unrelated Compound

References

A Comparative Analysis of the Cytotoxic Effects of Kadsura Species-Derived Compounds on Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparative Cytotoxicity of Kadsura-Derived Compounds

The following table summarizes the cytotoxic activities (IC50 and GI50 values) of various compounds isolated from different Kadsura species against a range of human cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these natural products.

Compound NameCompound TypePlant SourceCancer Cell LineIC50/GI50 Value
Heteroclitalactone DTriterpenoid (B12794562)Kadsura heteroclitaHL-606.76 µM (IC50)[1]
Bel-7402Moderately active[1]
BGC-823Moderately active[1]
MCF-7Moderately active[1]
Kadusurain ALignan (B3055560)Kadsura coccineaHCT1161.05 - 11.31 µg/mL
A5491.05 - 11.31 µg/mL
HL-601.05 - 11.31 µg/mL
HepG21.05 - 11.31 µg/mL
Heilaohulignan CLignanKadsura coccineaHepG-29.92 µmol/L (IC50)
Seco-coccinic acid FTriterpenoidKadsura coccineaHL-6016.6 µmol/L (GI50)
Seco-coccinic acid GTriterpenoidKadsura coccineaHL-6015.2 µmol/L (GI50)
Seco-coccinic acid KTriterpenoidKadsura coccineaHL-6028.4 µmol/L (GI50)
Compound 4TriterpenoidKadsura longipedunculataHeLa21.40 µM (IC50)
Longipedlactone A, F, J, MTriterpenoidKadsura longipedunculataA549, HT-29, K562Significant activity
Kadlongilactone CTriterpenoidKadsura longipedunculataA549, HT-29, K562Most potent
Longipedlactone M (a triterpene dilactone)TriterpenoidKadsura ananosmaHL-60Potent activity[2]
Compound 6 (a triterpenoid)TriterpenoidKadsura coccineaNCI-H23, NUGC-31.28 µM (GI50)[3]
PC-3, MDA-MB-231, ACHN, HCT-152.33 - 2.67 µM (GI50)[3]

Experimental Protocols: Assessing Cytotoxicity

The following provides a generalized methodology for determining the cytotoxic effects of compounds, based on standard assays reported in the cited literature.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., HL-60, MCF-7, A549, HCT116, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compound (e.g., a purified lignan or triterpenoid from Kadsura) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug) are included in each experiment.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability:

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a plausible signaling pathway for the induction of apoptosis by cytotoxic compounds from the Kadsura genus.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A Cell Line Selection (e.g., HL-60, MCF-7) B Cell Culture & Seeding in 96-well plates A->B E Treatment of Cells (e.g., 24, 48, 72h) B->E C Preparation of Kadsura Compound Stock D Serial Dilution of Compound C->D D->E F Addition of MTT Reagent E->F G Incubation & Formazan Crystal Formation F->G H Solubilization of Formazan G->H I Absorbance Measurement (Microplate Reader) H->I J Calculation of % Cell Viability I->J K Determination of IC50 Value J->K

Caption: Experimental workflow for cytotoxicity assessment.

G cluster_pathway Apoptosis Signaling Pathway A Kadsura Compound (Lignan/Triterpenoid) B Induction of Oxidative Stress (ROS) A->B K Cell Cycle Arrest (e.g., G1 or G2/M phase) A->K C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D I Bcl-2 (Anti-apoptotic) C->I Inhibition J Bax (Pro-apoptotic) C->J Activation E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Activation of Caspase-3 (Executioner) E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H I->D J->D

Caption: Proposed mechanism of apoptosis induction.

References

Kadsurenin Compounds: A Comparative Meta-Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the therapeutic potential of Kadsurenin compounds. It objectively compares their performance with alternatives and provides supporting experimental data for their anti-inflammatory, anti-cancer, and neuroprotective activities.

Kadsurenin compounds, a class of neolignans predominantly isolated from plants of the Piper genus, have garnered significant interest for their diverse pharmacological activities. This guide synthesizes the available quantitative data to offer a comparative overview of their therapeutic promise.

Anti-Inflammatory Activity

Kadsurenin compounds exhibit notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways. Their activity has been evaluated against targets such as Platelet-Activating Factor (PAF) and nitric oxide (NO) production.

Comparative Efficacy of Kadsurenin Compounds in Anti-Inflammatory Assays
CompoundAssayCell Line/SystemIC₅₀Reference CompoundIC₅₀ of Reference
Kadsurenone PAF-induced rabbit platelet aggregationWashed rabbit platelets2.6 µM--
PAF-induced human platelet aggregationWashed human platelets0.8 ± 0.4 µMBN 520212.22 ± 0.79 µM
CV 39881.0 ± 0.1 µM
PAF-induced human neutrophil aggregationHuman neutrophils0.36 µMWEB 20860.17 µM
Kadsurenin C PAF antagonistic activityNot specified5.1 x 10⁻⁶ M--
Kadsurenin F NO production inhibitionRAW 264.7 macrophagesNot specified--
Kadsurenin H PAF antagonistic activityNot specified1.8 x 10⁻⁷ M--

Key Signaling Pathway: PAF Receptor Antagonism

Kadsurenone, a well-studied Kadsurenin, acts as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, Kadsurenone inhibits a cascade of inflammatory responses mediated by PAF.

PAF_Antagonism cluster_membrane Cell Membrane cluster_cell Intracellular Signaling PAF PAF PAF_R PAF Receptor PAF->PAF_R Binds to G_Protein G-protein activation PAF_R->G_Protein Kadsurenone Kadsurenone Kadsurenone->PAF_R Blocks PLC Phospholipase C activation G_Protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Inflammation Inflammatory Responses (e.g., platelet aggregation, degranulation) Ca_PKC->Inflammation

Kadsurenone competitively inhibits PAF binding to its receptor, blocking downstream inflammatory signaling.

Anticancer Activity

Several Kadsurenin compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.

Comparative Efficacy of Kadsurenin Compounds in Anticancer Assays (MTT Assay)
CompoundCancer Cell LineIC₅₀
Kadsurenone MDA-MB-231 (Breast Cancer)No significant cytotoxicity up to 5 µM

Note: Data on the anticancer activity of other specific Kadsurenin compounds (C, L, M) with explicit IC₅₀ values from primary literature is currently limited.

Experimental Workflow: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with various concentrations of Kadsurenin compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 formation Viable cells convert MTT to purple formazan (B1609692) crystals incubation3->formation solubilize Add solubilization solution (e.g., DMSO) formation->solubilize measure Measure absorbance at ~570 nm solubilize->measure end Calculate IC₅₀ value measure->end

Workflow of the MTT assay to determine the cytotoxic effects of Kadsurenin compounds on cancer cells.

Neuroprotective Potential

The neuroprotective effects of Kadsurenin compounds are an emerging area of research. While direct quantitative data for individual Kadsurenin compounds is still scarce, extracts from Piper kadsura have shown promise in protecting neuronal cells from various insults. The primary model for these studies is often the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

Experimental Workflow: Neuroprotective Assay in PC12 Cells

A common method to assess neuroprotection involves inducing toxicity in PC12 cells with a neurotoxin, such as β-amyloid (Aβ), and then evaluating the protective effects of the test compound.

Neuroprotection_Workflow start Seed PC12 cells and differentiate with NGF pretreatment Pre-treat cells with Kadsurenin compound start->pretreatment toxin Induce neurotoxicity with β-amyloid pretreatment->toxin incubation Incubate for 24-48 hours toxin->incubation viability_assay Assess cell viability (e.g., MTT assay) incubation->viability_assay end Determine neuroprotective effect viability_assay->end

General workflow for evaluating the neuroprotective effects of Kadsurenin compounds against β-amyloid-induced toxicity in PC12 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Anti-Inflammatory Assay: PAF-Induced Platelet Aggregation
  • Objective: To determine the inhibitory effect of Kadsurenin compounds on platelet aggregation induced by Platelet-Activating Factor (PAF).

  • Platelet Preparation:

    • Draw human or rabbit venous blood into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes.

    • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 2.5 x 10⁸ platelets/mL.

  • Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Add the Kadsurenin compound at various concentrations to the platelet suspension and incubate for a short period (e.g., 2 minutes).

    • Induce platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 10 nM).

    • Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of the Kadsurenin compound compared to the control (PAF alone).

    • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation.

Anticancer Assay: MTT Cytotoxicity Assay
  • Objective: To evaluate the cytotoxic effect of Kadsurenin compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the Kadsurenin compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24 to 72 hours.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Neuroprotective Assay: β-Amyloid-Induced Toxicity in PC12 Cells
  • Objective: To assess the protective effect of Kadsurenin compounds against β-amyloid (Aβ)-induced neurotoxicity.

  • Cell Culture and Differentiation:

    • Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

    • To induce differentiation, seed the cells on collagen-coated plates and treat with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

  • Toxicity and Treatment:

    • Pre-treat the differentiated PC12 cells with various concentrations of the Kadsurenin compound for 1-2 hours.

    • Add aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to the culture medium at a neurotoxic concentration (e.g., 10-25 µM).

    • Incubate the cells for an additional 24 to 48 hours.

  • Viability Assessment:

    • Assess cell viability using the MTT assay as described in the anticancer assay protocol or other viability assays such as LDH release assay.

  • Data Analysis:

    • Calculate the percentage of cell viability in the presence of the Kadsurenin compound and Aβ relative to the cells treated with Aβ alone.

    • Determine the concentration of the Kadsurenin compound that provides significant neuroprotection.

Conclusion

The available data suggests that Kadsurenin compounds, particularly Kadsurenone and Kadsurenin H, are potent anti-inflammatory agents, primarily acting as PAF receptor antagonists. While their anticancer and neuroprotective potentials are evident, further research is required to establish a comprehensive comparative profile. Specifically, more quantitative data (IC₅₀ values) for a wider range of Kadsurenin compounds across various cancer cell lines and neurotoxicity models are needed. Future studies should also focus on elucidating the detailed molecular mechanisms underlying their anticancer and neuroprotective effects to facilitate their development as novel therapeutic agents.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Kadsurenin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Kadsurenin C, a bioactive lignanoid, requires careful management to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential procedural steps for its proper disposal, adhering to general laboratory safety protocols and chemical waste management principles.

Understanding this compound: Key Characteristics
PropertyValueSource
CAS Number 145722-88-9[1]
Chemical Formula C21H26O5[1]
Molecular Weight 358.43 g/mol [1]
Compound Type Lignanoid[1]

Step-by-Step Disposal Protocol

This protocol is based on best practices for the disposal of research-grade chemical compounds where a specific SDS is unavailable. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE to minimize exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure correct disposal.

Waste TypeCollection ProcedureContainer Type
Solid Waste Collect all solid this compound, contaminated weighing paper, and pipette tips.Designated, sealable, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound.Dedicated, leak-proof, and shatter-resistant hazardous waste container.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE.Designated hazardous waste container for PPE.

Important Considerations:

  • Do NOT Pour Down the Drain: As a bioactive compound, this compound should never be disposed of down the sanitary sewer to prevent potential environmental harm.[2]

  • No Household Garbage: Do not dispose of this compound or its containers in the regular trash.[3]

Waste Labeling and Storage

Accurate labeling and proper storage of chemical waste are essential for safety and regulatory compliance.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • EHS Pickup: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Follow your institution's specific procedures for waste manifests and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Generation & Segregation cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen is_solid Is the waste solid? waste_gen->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_waste Label Container: 'Hazardous Waste - this compound' solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Kadsurenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Kadsurenin C, a potent bioactive lignan (B3055560). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

This compound is a lignan compound isolated from Piper futokadsura. It is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.

Property Value
Chemical Formula C₂₁H₂₆O₅
Molecular Weight 358.43 g/mol
Appearance Solid (presumed)
Solubility Soluble in organic solvents such as DMSO and ethanol

Hazard Identification and Precautionary Measures

Potential Hazards:

  • May interfere with inflammatory and immune responses.

  • May affect platelet function and blood coagulation.

  • The toxicological properties have not been fully investigated.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P262: Do not get in eyes, on skin, or on clothing.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

PPE Item Specification Purpose
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. If weighing the powder, a respirator may be necessary to avoid inhalation.To prevent inhalation of the compound.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any damage upon receipt.

  • Wear appropriate PPE when opening the package in a designated area, preferably a fume hood.

  • Verify the compound identity and quantity against the order.

Preparation of Stock Solutions:

  • Perform all work in a chemical fume hood.

  • Ensure all glassware is clean and dry.

  • Weigh the required amount of this compound using an analytical balance with a draft shield.

  • Add the desired solvent (e.g., DMSO) to the vial containing the compound.

  • Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Storage:

  • Store the solid compound and stock solutions in a tightly sealed container.

  • Protect from light.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Quantitative Data

The following table summarizes the known quantitative data for this compound's biological activity.

Parameter Value Assay Conditions Reference
Ki for PAF Receptor Binding 2 x 10⁻¹² mol/LWashed rabbit platelets[1]
IC₅₀ for PAF-induced platelet aggregation (Natural Product) 1 x 10⁻⁷ MRabbit platelets[2]
IC₅₀ for PAF-induced platelet aggregation (Racemic Mixture) 2 x 10⁻⁷ MRabbit platelets[2]
IC₅₀ for PAF-induced platelet aggregation 2.6 µmol/LRabbit platelets[1]

Experimental Protocols and Visualizations

Experimental Workflow: In Vitro PAF Receptor Antagonism Assay

The following diagram outlines a typical workflow for assessing the PAF receptor antagonist activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare washed rabbit platelets incubation Incubate platelets with this compound or vehicle prep_cells->incubation prep_kadsurenin Prepare this compound stock solution prep_kadsurenin->incubation prep_paf Prepare PAF solution stimulation Stimulate platelets with PAF prep_paf->stimulation incubation->stimulation measurement Measure platelet aggregation stimulation->measurement dose_response Generate dose-response curve measurement->dose_response ic50 Calculate IC50 value dose_response->ic50

In vitro PAF receptor antagonism assay workflow.

Signaling Pathway: this compound Inhibition of PAF Signaling

Platelet-Activating Factor (PAF) signals through its G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, which subsequently leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in platelet aggregation. This compound acts as a competitive antagonist at the PAF receptor, blocking these downstream signaling events.

paf_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds KadsureninC This compound KadsureninC->PAF_R Blocks PLC Phospholipase C (PLC) PAF_R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Aggregation Platelet Aggregation PKC->Aggregation Leads to

This compound antagonism of the PAF signaling pathway.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.